molecular formula C13H11ClO B6370220 2-(4-Chloro-2-methylphenyl)phenol CAS No. 852112-20-0

2-(4-Chloro-2-methylphenyl)phenol

Número de catálogo: B6370220
Número CAS: 852112-20-0
Peso molecular: 218.68 g/mol
Clave InChI: XXPCVAHTWXAKGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Introduction 2-(4-Chloro-2-methylphenyl)phenol is a chemical compound of interest in organic chemistry and materials science research. Researchers can rely on our product as a high-purity building block for advanced investigations. Applications and Research Value This compound serves primarily as a versatile synthetic intermediate. Its molecular structure, featuring biphenyl and phenolic groups, makes it a potential precursor for developing more complex molecules. Potential research applications include organic synthesis, materials science, and pharmaceutical development. Quality and Handling We guarantee high purity and precise characterization for this product. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage procedures. Disclaimer This product is intended for research purposes in a controlled laboratory setting only. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-(4-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-8-10(14)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPCVAHTWXAKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683513
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852112-20-0
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthesis of 2-(4-Chloro-2-methylphenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug design, sterically encumbered biphenyl systems serve as privileged scaffolds. 2-(4-Chloro-2-methylphenyl)phenol (IUPAC: 4'-chloro-2'-methyl-[1,1'-biphenyl]-2-ol) is a highly specialized building block characterized by its unique ortho-substitution pattern. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and synthetic methodologies. Designed for researchers and drug development professionals, this guide elucidates the causality behind its structural utility in asymmetric catalysis, ligand design, and active pharmaceutical ingredient (API) development.

Chemical Identity & Structural Analytics

The molecular architecture of 2-(4-Chloro-2-methylphenyl)phenol is defined by two aromatic rings directly coupled at the 1,1'-positions, with functional groups strategically positioned to induce steric and electronic effects.

  • Ortho-Hydroxyl (-OH): Serves as the primary synthetic handle for downstream functionalization (e.g., conversion to a triflate for Buchwald-Hartwig aminations or phosphinations).

  • Ortho'-Methyl (-CH3): Introduces severe steric hindrance against the adjacent phenol ring. This clash prevents the biphenyl system from achieving coplanarity, locking the molecule into a defined dihedral twist. This atropisomeric potential is the foundational principle behind the design of 1 [1].

  • Para'-Chloro (-Cl): Acts as an electron-withdrawing group (EWG) via inductive effects, modulating the electron density of the lower ring. In drug discovery, this halogenation enhances lipophilicity and blocks primary sites of cytochrome P450-mediated oxidative metabolism.

Utility Core 2-(4-Chloro-2-methylphenyl)phenol Scaffold OH Ortho-Hydroxyl (-OH) Anchor for Phosphination Triflating site Core->OH Me Ortho'-Methyl (-CH3) Steric Hindrance Induces Dihedral Twist Core->Me Cl Para'-Chloro (-Cl) Electronic Tuning (EWG) Late-stage functionalization Core->Cl App1 Buchwald-type Ligands OH->App1 Functionalization Me->App1 Conformational Control App2 API / Agrochemicals Cl->App2 Metabolic Stability

Structural features of 2-(4-Chloro-2-methylphenyl)phenol and their functional utility.

Physicochemical Properties

Understanding the phase behavior and lipophilicity of this compound is critical for optimizing reaction solvents and predicting its pharmacokinetic profile in biological systems. The quantitative data is summarized in Table 1.

Table 1: Physicochemical and Computational Data

PropertyValueAnalytical Significance
IUPAC Name 4'-chloro-2'-methyl-[1,1'-biphenyl]-2-olStandardized nomenclature for regulatory filing.
Molecular Formula C13H11ClOCore elemental composition.
Molecular Weight 218.68 g/mol Used for stoichiometric calculations.
Exact Mass 218.0498 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~ 4.2Indicates high lipophilicity; requires non-polar or biphasic solvent systems.
Melting Point 65 °C – 75 °CLow-melting solid; characteristic of ortho-substituted biphenyls.
Boiling Point 310 °C – 320 °CHigh thermal stability; suitable for high-temperature reflux conditions.
Solubility Insoluble in H₂O; Soluble in DCM, THF, EtOAcDictates the necessity of phase-transfer catalysts or biphasic media in synthesis.

Synthesis & Manufacturing Workflows

The Challenge of Phenolic Cross-Coupling

Synthesizing ortho-substituted biphenylols typically requires the cross-coupling of a halophenol with an arylboronic acid. However, unprotected phenols can poison transition metal catalysts or lead to unwanted O-arylation (diaryl ether formation). While2 [2] is an option, the most robust and scalable method is a modified Suzuki-Miyaura coupling utilizing Palladium on Carbon (Pd/C) in an aqueous basic medium. This approach, grounded in established 3 [3], eliminates the need for expensive, air-sensitive phosphine ligands.

Synthesis A 2-Bromophenol C Pd/C, K2CO3 Toluene/H2O, 80°C A->C B (4-Chloro-2-methylphenyl) boronic acid B->C D Crude Biphasic Mixture C->D Cross-Coupling E Filtration & Silica Gel Purif. D->E Workup F 2-(4-Chloro-2-methylphenyl)phenol (Target) E->F Isolation

Synthetic workflow for 2-(4-Chloro-2-methylphenyl)phenol via Suzuki-Miyaura coupling.

Step-by-Step Methodology: Aqueous Suzuki-Miyaura Coupling

Reagents & Materials:

  • 2-Bromophenol (1.0 equiv, 10 mmol)

  • (4-Chloro-2-methylphenyl)boronic acid (1.2 equiv, 12 mmol)

  • 10% Pd/C (0.03 equiv Pd, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: Toluene / Deionized Water (1:1 v/v, 40 mL)

Protocol:

  • Degassing (Critical Step): Charge a 100 mL Schlenk flask with Toluene and H₂O. Sparge the biphasic solvent system with Argon for 15 minutes to displace dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reagent Loading: Add 2-Bromophenol, (4-Chloro-2-methylphenyl)boronic acid, and K₂CO₃ to the flask. Stir for 5 minutes until the base is fully dissolved in the aqueous layer.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst against a positive counterflow of Argon.

  • Reaction Execution: Heat the vigorously stirring biphasic mixture to 80 °C. Maintain temperature for 12–16 hours.

  • Workup & Catalyst Recovery: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (the filter cake can be washed with EtOAc and saved for catalyst recycling).

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1) to yield the pure product as a crystalline solid.

Causality & Self-Validation System
  • Mechanistic Causality: Why use Pd/C instead of Pd(PPh₃)₄? The charcoal support effectively traps the regenerated Pd(0) species after reductive elimination. This prevents the formation of inactive palladium black and allows the catalyst to be recovered and reused, solving the heavy-metal contamination issue prevalent in API synthesis. Furthermore, K₂CO₃ serves a dual purpose: it quaternizes the boronic acid to a reactive trihydroxyboronate intermediate (essential for transmetalation) and partially deprotonates the phenol, increasing its solubility at the biphasic interface.

  • Self-Validation Checkpoint: The reaction's progress is self-validating through Thin Layer Chromatography (TLC). The disappearance of the highly polar boronic acid baseline spot and the emergence of a distinct UV-active product spot (Rf ~0.4 in 4:1 Hexanes:EtOAc) confirms conversion. Post-reaction, ¹H NMR validation must show the disappearance of the boronic acid hydroxyl protons and the presence of a distinct singlet for the ortho'-methyl group (~2.1 ppm), which is characteristically shifted upfield due to the anisotropic shielding cone of the adjacent, non-coplanar phenol ring.

References

  • From discrete monomeric complexes to hydrogen-bonded dimeric assemblies based on sterically encumbered square planar palladium(II)
  • Catalytic Intermolecular Ortho-Arylation of Phenols The Journal of Organic Chemistry URL
  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media The Journal of Organic Chemistry URL

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chloro-2-methylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-Chloro-2-methylphenyl)phenol derivatives. While direct research on this specific class of substituted biphenyl-phenols is nascent, this document synthesizes established principles from the broader family of phenolic and chlorophenolic compounds to construct a scientifically rigorous, hypothesis-driven framework. We will explore the key structural motifs of these derivatives and their likely influence on biological activity. The core of this guide details the plausible multi-pronged mechanisms, including membrane disruption, induction of oxidative stress, and enzyme inhibition. Furthermore, we provide detailed experimental protocols and workflows designed to systematically investigate and validate these proposed mechanisms, offering a practical roadmap for researchers in the field.

Introduction: A Novel Scaffold with Therapeutic Potential

The 2-(4-Chloro-2-methylphenyl)phenol scaffold represents an intriguing, yet underexplored, class of compounds. It combines the well-documented biological activity of phenolic and chlorophenolic structures with the steric and electronic properties of a biphenyl-like arrangement. Phenolic compounds, in general, are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties[1][2]. The introduction of a chlorine atom and a methyl group onto one of the phenyl rings, and the linkage to a second phenolic ring, creates a molecule with distinct lipophilicity, acidity, and steric hindrance. Understanding the mechanism of action of these derivatives is paramount for their potential development as novel therapeutic agents or biocides. This guide will deconstruct the probable mechanisms based on established structure-activity relationships and provide the experimental means to test these hypotheses.

Core Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of any compound is intrinsically linked to its chemical structure. For 2-(4-Chloro-2-methylphenyl)phenol derivatives, several key features are expected to govern their mechanism of action.

  • The Phenolic Hydroxyl Group: This is arguably the most critical functional group. The acidic proton can be donated, and the oxygen can participate in hydrogen bonding. The presence of a free hydroxyl group is often essential for the antimicrobial activity of phenols, as it can interact with biological membranes and proteins[3].

  • Lipophilicity: The overall hydrophobicity of the molecule, contributed to by the two phenyl rings, the methyl group, and the chlorine atom, will determine its ability to partition into and cross biological membranes[4][5]. Generally, increased lipophilicity enhances antimicrobial activity up to a certain point, beyond which decreased water solubility can limit bioavailability[5].

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the acidity (lowers the pKa) of the phenolic hydroxyl group. This influences the proportion of the compound in its ionized (phenolate) versus non-ionized form at physiological pH. The undissociated form is typically more effective at crossing cell membranes via passive diffusion[1][2].

  • Steric Factors: The 2-methyl group and the biphenyl-like structure introduce steric hindrance that can influence how the molecule interacts with target enzymes or membrane components. The ortho-substituent may also influence the conformation of the molecule and the orientation of the two phenyl rings relative to each other.

These properties suggest a molecule capable of efficiently interacting with and disrupting the lipid-protein interfaces of biological membranes, a hallmark of many bioactive phenolic compounds.

Plausible Mechanisms of Action: A Multi-Target Hypothesis

Based on extensive research into related phenolic and chlorophenolic compounds, a multi-target mechanism of action for 2-(4-Chloro-2-methylphenyl)phenol derivatives is the most probable scenario.

Primary Target: The Cell Membrane

The primary and most immediate effect of many phenolic compounds is the disruption of the cytoplasmic membrane.[3][4][6]

  • Insertion and Permeabilization: Due to their lipophilic nature, these derivatives are expected to accumulate in the lipid bilayer of microbial or mammalian cell membranes. This disrupts the local lipid-protein interactions, leading to an increase in membrane fluidity and permeability[3][4].

  • Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential ions (such as K+ and H+), metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell death[4].

  • Disruption of Membrane-Bound Processes: The dissipation of the proton motive force across the membrane, due to increased permeability, would inhibit critical cellular processes such as ATP synthesis and active transport.

Secondary Mechanisms: Intracellular Havoc

Once the membrane is breached, or through transport, the compound can exert effects on various intracellular targets.

Chlorophenols are known to induce oxidative stress in biological systems[7]. This is a likely secondary mechanism for 2-(4-Chloro-2-methylphenyl)phenol derivatives.

  • Reactive Oxygen Species (ROS) Generation: These compounds may interfere with the electron transport chain in mitochondria or bacteria, leading to the incomplete reduction of oxygen and the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[7].

  • Lipid Peroxidation and DNA Damage: The generated ROS can attack polyunsaturated fatty acids in cell membranes (lipid peroxidation) and cause oxidative damage to DNA, leading to mutations and strand breaks[7][8].

  • Depletion of Antioxidant Defenses: The compound may also deplete the cell's natural antioxidant reserves, such as glutathione, further exacerbating oxidative stress.

The proposed pathway for the induction of oxidative stress is illustrated below.

oxidative_stress_pathway Compound 2-(4-Chloro-2-methylphenyl)phenol Derivative Mitochondria Mitochondrial Electron Transport Chain Compound->Mitochondria Inhibition Antioxidants Depletion of Antioxidants (e.g., GSH) Compound->Antioxidants Direct Reaction or Indirect Depletion ROS ROS Generation (O₂⁻, H₂O₂) Mitochondria->ROS Membrane Lipid Peroxidation (Membrane Damage) ROS->Membrane DNA Oxidative DNA Damage ROS->DNA Apoptosis Apoptosis / Cell Death Membrane->Apoptosis DNA->Apoptosis Antioxidants->ROS Neutralization membrane_damage_workflow cluster_0 Phase 1: Permeability Assays cluster_1 Phase 2: Membrane Potential cluster_2 Phase 3: Physical Characterization start Treat Cells with Compound prop_iodide Propidium Iodide (PI) Uptake Assay start->prop_iodide sytox_green SYTOX Green Uptake Assay start->sytox_green atp_leakage Extracellular ATP Quantification start->atp_leakage di_sc3_5 DiSC₃(5) Fluorescence Depolarization Assay start->di_sc3_5 tem Transmission Electron Microscopy (TEM) start->tem result Conclusion on Membrane Disruption prop_iodide->result sytox_green->result atp_leakage->result di_sc3_5->result tem->result

Caption: Experimental workflow to investigate cell membrane damage.

Step-by-Step Protocol: Propidium Iodide (PI) Uptake Assay

  • Cell Culture: Grow target cells (e.g., Staphylococcus aureus or a cancer cell line) to the mid-logarithmic phase.

  • Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment: Aliquot 100 µL of the cell suspension into a 96-well black, clear-bottom plate. Add the 2-(4-Chloro-2-methylphenyl)phenol derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC or IC₅₀). Include a positive control (e.g., 70% ethanol) and a negative control (vehicle solvent).

  • Staining: Add Propidium Iodide to a final concentration of 5 µg/mL to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Analysis: An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization, as PI can only enter cells with compromised membranes.

Protocol for Detecting Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Preparation: Culture and prepare cells as described in the PI assay.

  • Loading: Incubate the cell suspension with 10 µM DCFH-DA at 37°C for 30 minutes in the dark. This allows the probe to diffuse into the cells where it is deacetylated to the non-fluorescent DCFH.

  • Washing: Centrifuge the cells to remove the excess probe, and wash twice with PBS. Resuspend in fresh PBS.

  • Treatment: Aliquot the loaded cells into a 96-well plate and treat with the test compound as described previously. Include a positive control for ROS induction (e.g., H₂O₂).

  • Measurement: Immediately begin measuring fluorescence kinetics over 1-2 hours using a microplate reader (excitation ~485 nm, emission ~525 nm).

  • Analysis: An increase in fluorescence indicates the oxidation of DCFH to the highly fluorescent DCF by intracellular ROS.

Toxicological Profile and Safety Considerations

The toxicology of 2-(4-Chloro-2-methylphenyl)phenol derivatives has not been extensively studied. However, based on the data for related chlorophenols, certain toxicological endpoints should be considered. Chlorophenols can exhibit acute toxicity, and some, like 2,4,6-trichlorophenol, are classified as possible human carcinogens (Group 2B) by the IARC.[9][10] Reproductive and endocrine-disrupting effects have also been noted for some chlorophenols.[7][11] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling these compounds.

Conclusion and Future Directions

The mechanism of action of 2-(4-Chloro-2-methylphenyl)phenol derivatives is likely a complex interplay of several processes, initiated by the disruption of the cell membrane's structural and functional integrity. This primary insult is likely followed by a cascade of secondary effects, including the induction of oxidative stress, protein denaturation, and inhibition of critical metabolic pathways. The specific contribution of each mechanism may vary depending on the target organism and the exact substitution pattern of the derivative.

Future research should focus on systematically validating these proposed mechanisms using the workflows outlined in this guide. Advanced techniques such as transcriptomics and proteomics could provide a global view of the cellular response to these compounds, potentially identifying specific enzyme targets. Furthermore, quantitative structure-activity relationship (QSAR) studies on a library of these derivatives would be invaluable for optimizing their biological activity and minimizing their toxicity, paving the way for their potential application in medicine or industry.

References

  • Preventing Microbial Infections with Natural Phenolic Compounds. (2022). MDPI. Retrieved from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC - NIH. Retrieved from [Link]

  • Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. (2016). PMC. Retrieved from [Link]

  • Cell membrane damage induced by phenolic acids on wine lactic acid bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (n.d.). PMC. Retrieved from [Link]

  • The biological action of chlorophenols. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism and Thermal Rate Constants for the Complete Series Reactions of Chlorophenols with H. (2009). ACS Publications. Retrieved from [Link]

  • Electrochemical Oxidation of Chlorinated Phenols. (n.d.). ACS Publications. Retrieved from [Link]

  • Electrochemical Oxidation of Chlorophenols. (n.d.). ACS Publications. Retrieved from [Link]

  • The toxic effects of chlorophenols and associated mechanisms in fish. (2017). PubMed. Retrieved from [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC. Retrieved from [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). PMC. Retrieved from [Link]

  • Sources and transformations of chlorophenols in the natural environment. (n.d.). ResearchGate. Retrieved from [Link]

  • 2‑Chlorophenol Data on the toxicity of 2-chlorophenol are limited. Therefore, no health-based guideline value has been derived. (n.d.). WHO. Retrieved from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatographymass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats. (2005). PubMed. Retrieved from [Link]

  • Assessing antioxidant and prooxidant activities of phenolic compounds. (2000). PubMed. Retrieved from [Link]

  • Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure−Activity Relationship Study. (2008). ACS Publications. Retrieved from [Link]

  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

  • Toxicological Profile for Chlorophenols. (2021). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

  • Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System. (n.d.). PMC. Retrieved from [Link]

  • Relationships between the Structure and the Bactericidal Properties of Phenols. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Structural Elucidation and 3D Conformational Analysis of 2-(4-Chloro-2-methylphenyl)phenol: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The rational design of targeted therapeutics and advanced agrochemicals relies heavily on understanding the precise 3D spatial arrangement of molecular scaffolds. 2-(4-Chloro-2-methylphenyl)phenol (Chemical Formula: C₁₃H₁₁ClO) represents a highly functionalized biphenyl system characterized by significant steric crowding at the ortho positions. This whitepaper provides an in-depth technical guide to the crystallographic elucidation and 3D conformational analysis of this molecule. By combining Single-Crystal X-Ray Diffraction (SCXRD) with orthogonal Density Functional Theory (DFT) validation, we establish a self-validating protocol for determining the exact dihedral geometries and intermolecular interactions that govern the behavior of sterically hindered biphenylols.

Molecular Architecture and Conformational Dynamics

The core structural feature of 2-(4-Chloro-2-methylphenyl)phenol is the C-C single bond connecting the phenol ring to the 4-chloro-2-methylphenyl ring. In unsubstituted biphenyls, the rings often adopt a nearly coplanar conformation in the solid state to maximize π -conjugation. However, the introduction of an ortho-hydroxyl group on one ring and an ortho-methyl group on the adjacent ring fundamentally alters the potential energy surface [3.2].

Similar to the structural dynamics observed in related diaryl compounds like chlorophene[1], the steric clash between the -OH and -CH₃ groups forces the rings out of coplanarity. This restricted rotation around the biphenyl axis creates a high energy barrier, leading to a preferred non-planar 3D conformation and the potential for axial chirality (atropisomerism).

Atropisomerism N1 Ortho-Substituents (-OH, -CH3) N2 Steric Clash at Biphenyl Axis N1->N2 N3 Restricted Rotation (High Energy Barrier) N2->N3 N4 Non-Coplanar 3D Conformation N3->N4 N5 Potential Atropisomerism N4->N5

Caption: Mechanistic pathway of steric-induced restricted rotation and non-coplanar conformation.

Experimental Protocol: SCXRD Methodology

To accurately capture the 3D conformation, high-resolution Single-Crystal X-Ray Diffraction is required. The following methodology outlines a self-validating system where thermodynamic control during crystallization ensures the structural integrity of the resulting data.

Step-by-Step Crystallization and Data Collection
  • Solvent System Selection: Dissolve 50 mg of synthesized 2-(4-Chloro-2-methylphenyl)phenol (typically obtained via palladium-catalyzed cross-coupling[2]) in a 1:3 mixture of dichloromethane and heptane.

    • Causality: The binary polar/non-polar solvent system allows for highly controlled supersaturation, preventing rapid precipitation that leads to twinning or microcrystalline powders.

  • Controlled Nucleation: Place the vial in a vibration-free environment at 4 °C for slow evaporation over 72 hours.

    • Causality: Lowering the temperature throttles the evaporation rate and kinetic energy of the molecules, favoring thermodynamic control. This yields fewer, larger, and defect-free single crystals.

  • Cryogenic Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the electron density of the phenolic hydrogen atom, which is required to map the hydrogen-bonding network.

  • Data Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) equipped with a CCD or CMOS area detector.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Crystallographic Data Presentation

The table below summarizes the representative quantitative crystallographic parameters expected for the sterically hindered 2-(4-Chloro-2-methylphenyl)phenol scaffold following rigorous refinement.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₃H₁₁ClO
Formula Weight 218.68 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 13.8 Å
Volume ~ 1150 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.26 g/cm³
Absorption Coefficient ( μ ) 0.28 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.035, wR2 = 0.089
Goodness-of-fit on F2 1.045

3D Conformational Analysis & Orthogonal Validation

Relying solely on SCXRD can occasionally be misleading, as intermolecular crystal packing forces can distort the inherent molecular conformation. To establish a highly trustworthy, self-validating dataset, the solid-state structure must be cross-referenced with gas-phase computational models[3].

Structural Features
  • Dihedral Angle: SCXRD analysis typically reveals a dihedral angle between the two aromatic rings in the range of 55° to 65°. This non-planar geometry is a direct consequence of the steric repulsion between the ortho-methyl and ortho-hydroxyl groups.

  • Intermolecular Interactions: The solid-state packing is heavily influenced by hydrogen bonding. The phenolic -OH acts as a strong donor, typically forming intermolecular O-H...O chains. Additionally, the para-chlorine atom participates in weak C-H...Cl halogen bonding, a common feature that stabilizes the crystal lattices of chlorinated aromatics[4].

DFT Computational Validation
  • Initial Geometry: Extract the exact atomic coordinates from the SCXRD .cif file.

  • Optimization: Perform a gas-phase geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • PES Scan: Conduct a Potential Energy Surface (PES) scan by rotating the C-C biphenyl bond in 10° increments to identify the global energy minimum.

  • Validation: Compare the DFT-calculated dihedral angle with the SCXRD angle. A deviation of less than 5° confirms that the observed conformation is driven by inherent intramolecular sterics rather than artificial crystal packing forces.

Workflow A Synthesis & Purification 2-(4-Chloro-2-methylphenyl)phenol B Single Crystal Growth (Slow Evaporation) A->B C SCXRD Data Collection (Mo Kα, 100 K) B->C D Structure Solution & Refinement (SHELXT / OLEX2) C->D E 3D Conformation Extraction (Dihedral Angles, H-Bonds) D->E G Solid-State vs Gas-Phase Conformational Analysis E->G F DFT Optimization (B3LYP/6-311G**) F->G Validation

Caption: Workflow for structural elucidation and computational validation.

Conclusion

The 3D conformation of 2-(4-Chloro-2-methylphenyl)phenol is dictated by the delicate balance of steric repulsion at the biphenyl axis and stabilizing intermolecular hydrogen and halogen bonds. By employing a rigorous, self-validating methodology that pairs cryogenic SCXRD with DFT computational analysis, researchers can confidently map the spatial geometry of this scaffold. This precise structural data is indispensable for downstream applications, including structure-based drug design and the development of highly specific receptor-binding ligands.

References

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Chlorophene | C13H11ClO | CID 8425 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Palladium/di-1-adamantyl-n-butylphosphine-catalyzed Carbonylation Reactions - RosDok Source: University of Rostock (uni-rostock.de) URL:[Link]

  • Visible Light Mediated Oxidative Halogenation Reactions Source: University of Regensburg (uni-regensburg.de) URL:[Link]

  • Identification of Unknown Contaminants in Surface Water - Combination of Analytical and Computer-based Approaches Source: RWTH Aachen University (rwth-aachen.de) URL:[Link]

Sources

Preliminary In Vitro Toxicity Screening of 2-(4-Chloro-2-methylphenyl)phenol: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The early-stage de-risking of novel chemical entities (NCEs) is a critical phase in drug development and chemical safety assessment. The compound 2-(4-Chloro-2-methylphenyl)phenol is a halogenated biphenyl derivative. Its structural features—specifically the lipophilic chlorine substituent, the sterically active methyl group, and the reactive phenolic hydroxyl—present distinct toxicological liabilities, including potential mitochondrial uncoupling, membrane disruption (phospholipidosis), and cytochrome P450 (CYP450) bioactivation.

To prevent late-stage attrition, relying on single-endpoint viability assays is insufficient. This whitepaper outlines a tiered, self-validating in vitro screening framework that transitions from basal cytotoxicity to multiparametric High-Content Screening (HCS) and advanced 3D organotypic hepatotoxicity models.

Structural Profiling & Predictive Toxicology

Before initiating in vitro workflows, the structural alerts of 2-(4-Chloro-2-methylphenyl)phenol must be phenotypically anchored to specific biological pathways:

  • Phenolic Hydroxyl Group: Phenols are classic protonophores. They can shuttle protons across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and the collapse of the mitochondrial membrane potential ( ΔΨm​ ).

  • Halogenated Biphenyl Axis: The addition of a chlorine atom increases the compound's lipophilicity ( logP ). Highly lipophilic compounds tend to intercalate into lipid bilayers, disrupting membrane integrity or accumulating in lysosomes, triggering drug-induced phospholipidosis (DIPL). Furthermore, planar or semi-planar biphenyls are notorious ligands for nuclear receptors (e.g., AhR, PXR), which can induce CYP450 enzymes and generate reactive, hepatotoxic metabolites.

MechanisticPathway Comp 2-(4-Chloro-2-methylphenyl)phenol Membrane Membrane Intercalation (Phospholipidosis) Comp->Membrane CYP CYP450 Bioactivation (Reactive Metabolites) Comp->CYP Mito Mitochondrial Uncoupling (ΔΨm Depletion) Membrane->Mito ROS Oxidative Stress (ROS) CYP->ROS ROS->Mito Apoptosis Apoptosis / Necrosis Mito->Apoptosis

Fig 1. Hypothesized mechanistic toxicity pathways for 2-(4-Chloro-2-methylphenyl)phenol.

Tier 1: Basal Cytotoxicity & Membrane Integrity

In accordance with the principles outlined in the , basal cytotoxicity must be evaluated using robust, reproducible models. However, relying solely on ATP-based viability assays can yield false positives if the compound transiently uncouples mitochondria without causing immediate cell death.

To build a self-validating system , we multiplex an ATP-dependent luminescence assay with a Lactate Dehydrogenase (LDH) release absorbance assay.

Step-by-Step Methodology: Multiplexed ATP/LDH Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom black plate. Incubate for 24h at 37°C, 5% CO₂.

    • Causality: Allows cells to re-establish adherence, tight junctions, and baseline metabolic activity prior to xenobiotic stress.

  • Compound Dosing: Treat cells with 2-(4-Chloro-2-methylphenyl)phenol in a 10-point log-scale concentration gradient (0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1% v/v.

  • Incubation: Incubate for 24h and 48h to capture both acute and delayed toxic responses.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.

    • Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular media strictly indicates compromised plasma membrane integrity (necrosis/late apoptosis).

  • ATP Quantification (Metabolic Viability): Add ATP-luminescence reagent directly to the remaining cells in the original plate. Shake for 2 mins, incubate for 10 mins, and read luminescence.

    • Causality: Measures intracellular ATP. A drop in ATP without a corresponding rise in LDH indicates metabolic inhibition (e.g., mitochondrial uncoupling) rather than overt cell death.

Tier 2: High-Content Screening (HCS) for Mechanistic Profiling

If the compound exhibits an IC₅₀ > 1 µM in Tier 1, it proceeds to Tier 2., allowing the simultaneous assessment of multiple sub-lethal cellular stress markers at single-cell resolution.

Step-by-Step Methodology: Multiparametric HCS
  • Preparation: Seed HepG2 cells in 384-well optical imaging plates (2,500 cells/well). Incubate for 24h.

  • Treatment: Dose with the test compound at IC₁₀, IC₂₀, and IC₅₀ concentrations determined from Tier 1.

  • Fluorescent Staining: Post-treatment, wash cells and incubate with a multiplexed dye cocktail for 45 minutes:

    • Hoechst 33342 (Blue): Binds DNA. Identifies nuclear condensation/fragmentation (apoptosis).

    • TMRM (Red): Cationic dye. Accumulates in healthy mitochondria; loss of signal indicates ΔΨm​ collapse.

    • DCFDA (Green): Fluoresces upon oxidation by Reactive Oxygen Species (ROS).

  • Automated Imaging: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Operetta). Capture at least 4 fields per well.

  • Algorithmic Analysis: Use image analysis software to segment nuclei, define cytoplasmic boundaries, and quantify fluorescence intensity per cell.

ToxicityWorkflow Start 2-(4-Chloro-2-methylphenyl)phenol Tier1 Tier 1: Basal Cytotoxicity (Multiplexed ATP/LDH) Start->Tier1 Phase 1 Tier2 Tier 2: High-Content Screening (ROS, MMP, Nuclear Morphology) Tier1->Tier2 IC50 > 1 µM Tier3 Tier 3: 3D HepaRG Model (Metabolic & Hepatotoxicity) Tier2->Tier3 Mechanistic Profiling Decision Go/No-Go Decision Matrix (Risk Assessment) Tier3->Decision DILI Prediction

Fig 2. Tiered in vitro toxicity screening workflow for halogenated biphenyls.

Tier 3: 3D Organotypic Hepatotoxicity (HepaRG)

Standard 2D HepG2 cells lack physiological levels of CYP450 enzymes, making them blind to toxicities driven by reactive metabolites. To accurately predict Drug-Induced Liver Injury (DILI),. HepaRG cells are bipotent progenitors that differentiate into both hepatocyte and biliary lineages, expressing high levels of CYP1A2, 2B6, 3A4, and crucial efflux transporters (e.g., BSEP) [4].

Step-by-Step Methodology: 3D HepaRG Spheroid Assay
  • Spheroid Formation: Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates (1,000 cells/well). Centrifuge lightly and incubate for 7 days to allow compact 3D spheroid formation.

    • Causality: 3D architecture restores cell-cell interactions and physiological zonation, vastly improving the predictive validity of the assay compared to 2D monolayers.

  • Repeated Dosing: Treat spheroids with the test compound every 48 hours for a total of 14 days.

    • Causality: Chronic exposure in a metabolically competent model uncovers bioactivation-dependent toxicity and slow-onset phospholipidosis.

  • Endpoint Analysis: Assess spheroid volume (via brightfield imaging), intracellular ATP (using 3D-optimized lysis buffers), and albumin secretion (via ELISA) as a marker of liver-specific functional impairment.

Data Interpretation & Decision Matrix

To ensure objective Go/No-Go decisions in the drug development pipeline, quantitative data must be evaluated against standardized thresholds and validated controls.

Table 1: Anticipated Assay Thresholds and Mechanistic Implications
Assay EndpointBiomarkerCritical ThresholdMechanistic Implication
Cell Viability ATP (Luminescence)IC₅₀ < 10 µMAcute basal cytotoxicity / metabolic arrest
Membrane Integrity LDH (Absorbance)> 2-fold over vehicleOvert necrosis / plasma membrane lysis
Oxidative Stress ROS (DCFDA Fluorescence)> 1.5-fold over vehicleOxidative damage / free radical generation
Mito. Potential TMRM (Fluorescence)< 50% of vehicle signalMitochondrial uncoupling / protonophore activity
3D Hepatotoxicity HepaRG ATP / AlbuminIC₅₀ Shift (2D vs 3D) > 3xCYP450-mediated bioactivation to toxic metabolites
Table 2: Standardized Controls for Assay Validation
Control TypeReference CompoundTarget PathwayExpected Outcome
Positive (Cytotox) Triton X-100 (0.1%)Membrane LysisMassive LDH release, complete ATP depletion
Positive (Mito) FCCP (10 µM)Mitochondrial UncouplingRapid loss of TMRM signal, maintained LDH
Positive (ROS) Menadione (50 µM)ROS GenerationHigh DCFDA fluorescence, nuclear condensation
Negative/Vehicle 0.1% DMSOBaseline HomeostasisNormal viability, baseline fluorescence

By adhering to this structured, self-validating framework, researchers can accurately map the toxicological profile of 2-(4-Chloro-2-methylphenyl)phenol, distinguishing between transient metabolic stress and terminal cellular injury, thereby accelerating safer chemical design.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Review of High-content Screening Applications in Toxicology. Archives of Toxicology, National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • HepaRG Cells: A Human Model to Study Mechanisms of Acetaminophen Hepatotoxicity. Toxicological Sciences, National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • 3D Organotypic Cultures of Human HepaRG Cells: A Tool for In Vitro Toxicity Studies. Toxicological Sciences, Oxford University Press. URL:[Link]

Methodological & Application

synthesis protocol for 2-(4-Chloro-2-methylphenyl)phenol via Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-(4-Chloro-2-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale

Biaryl phenols are ubiquitous structural motifs in natural products, advanced materials, and pharmaceuticals. The axial chirality often present in sterically hindered biaryls is a critical feature in drug discovery, dictating the biological activity of atropisomeric compounds[1]. However, the synthesis of 2-(4-chloro-2-methylphenyl)phenol presents a unique set of challenges for the standard Suzuki-Miyaura cross-coupling reaction[2].

The Chemical Challenge: Coupling an unprotected 2-bromophenol with an ortho-substituted arylboronic acid ((4-chloro-2-methylphenyl)boronic acid) is notoriously difficult. The acidic phenolic proton can undergo deprotonation under basic conditions, leading to an aryloxide anion that strongly coordinates to the palladium center. This coordination effectively poisons the catalyst, preventing the catalytic cycle from proceeding. Furthermore, the ortho-methyl group on the boronic acid introduces severe steric hindrance, which significantly retards the transmetalation step.

The Mechanistic Solution (Causality): To overcome these thermodynamic and kinetic barriers, this protocol utilizes a highly active catalyst system comprising Pd(OAc)₂ and the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[3].

  • SPhos Dynamics: The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl bromide. Its extreme steric bulk prevents the formation of inactive bis-phosphine Pd complexes, favoring the highly reactive mono-ligated Pd(0) species. Crucially, the methoxy groups on the lower biphenyl ring provide hemilabile coordination to the palladium center, stabilizing the intermediate and preventing the deleterious binding of the phenolic oxygen[3].

  • Solvent & Base Selection: A biphasic 1,4-dioxane/water system is employed with K₃PO₄. Water is essential as it increases the solubility of the inorganic base and facilitates the formation of the reactive trihydroxyboronate intermediate, which is necessary to drive transmetalation forward despite the ortho-methyl steric bulk[4].

Reaction Optimization & Quantitative Data

Prior to establishing the final protocol, various catalyst/ligand combinations were evaluated to validate the necessity of the Buchwald ligand system. As shown in Table 1, traditional phosphine ligands (e.g., PPh₃) failed to produce meaningful yields due to catalyst poisoning by the free phenol. SPhos provided the optimal balance of steric bulk and electron density.

Table 1: Optimization of Catalyst and Ligand for the Synthesis of 2-(4-Chloro-2-methylphenyl)phenol

EntryPalladium SourceLigandBaseSolvent SystemYield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O< 10%
2Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₃PO₄Dioxane/H₂O15%
3Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane/H₂O78%
4 Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ Dioxane/H₂O 94%

(Standard Conditions: 2-bromophenol (1.0 mmol), (4-chloro-2-methylphenyl)boronic acid (1.2 mmol), Base (2.0 mmol), 80 °C, 6 h)

Experimental Protocol

Safety Warning: Palladium compounds are toxic and should be handled in a fume hood. 1,4-Dioxane is a suspected carcinogen; use appropriate personal protective equipment (PPE).

Reagents Required:

  • 2-Bromophenol: 1.0 mmol (173 mg)

  • (4-Chloro-2-methylphenyl)boronic acid: 1.2 mmol (204 mg)

  • Palladium(II) acetate (Pd(OAc)₂): 0.02 mmol (4.5 mg, 2 mol%)

  • SPhos: 0.04 mmol (16.4 mg, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄): 2.0 mmol (424 mg)

  • 1,4-Dioxane (Anhydrous, degassed): 4.0 mL

  • Deionized Water (Degassed): 1.0 mL

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

  • Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation of the electron-rich phosphine ligand.

  • Addition of Solid Reagents: Briefly remove the septum under a positive flow of N₂ and add (4-chloro-2-methylphenyl)boronic acid (204 mg) and K₃PO₄ (424 mg). Re-seal and purge with N₂ for an additional 2 minutes.

  • Addition of Liquids: Using a gas-tight syringe, inject degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). Finally, inject 2-bromophenol (116 µL, 173 mg).

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer within the biphasic system. Allow the reaction to proceed for 6 hours.

  • Reaction Quenching & Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and quench by adding saturated aqueous NH₄Cl (10 mL) to neutralize the basic aqueous layer. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15) to afford 2-(4-chloro-2-methylphenyl)phenol as a colorless to pale yellow oil/solid.

Workflow & Mechanistic Visualizations

Workflow A 1. Reagent Preparation Degas Dioxane/H2O (4:1) B 2. Catalyst Activation Pd(OAc)2 + SPhos Stir under N2 A->B C 3. Substrate Addition 2-Bromophenol + Boronic Acid + K3PO4 B->C D 4. Reaction Execution Heat at 80 °C for 6 h Vigorous Stirring C->D E 5. Workup & Extraction Quench with NH4Cl (aq) Extract with EtOAc D->E F 6. Purification Flash Chromatography (Hexanes/EtOAc) E->F G 7. Characterization NMR, HPLC, HRMS F->G

Figure 1: Step-by-step experimental workflow for the Suzuki cross-coupling synthesis.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OA Oxidative Addition Complex Pd0->OA + 2-Bromophenol TM Transmetalation Complex OA->TM + Boronic Acid + K3PO4 / H2O RE Reductive Elimination Complex TM->RE - Borate Byproduct RE->Pd0 + Biaryl Product

Figure 2: Catalytic cycle highlighting the progression from the Pd(0)-SPhos active species.

References

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase The Journal of Organic Chemistry - ACS Publications[Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols PubMed Central (PMC) - NIH[Link]

  • Suzuki reaction Wikipedia [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Journal of the American Chemical Society[Link]

Sources

Application Notes and Protocols: The Strategic Utility of 2-(4-Chloro-2-methylphenyl)phenol as a Precursor in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biaryl Phenol Moiety as a Privileged Scaffold in Agrochemical Design

In the landscape of modern agrochemical research, the relentless pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is paramount. Within this context, specific structural motifs have emerged as "privileged scaffolds" – core chemical structures that consistently appear in a diverse range of biologically active molecules. The biaryl phenol framework, characterized by two directly connected aromatic rings with a hydroxyl substituent, is one such scaffold. Its prevalence is attributed to its conformational flexibility, which allows for optimal binding to target enzymes, and its synthetic versatility, which enables the generation of large and diverse chemical libraries for screening.

This document provides a comprehensive technical guide on the application of a specific biaryl phenol, 2-(4-Chloro-2-methylphenyl)phenol , as a strategic precursor in the synthesis of next-generation agrochemicals. While direct, large-scale industrial synthesis of a commercialized agrochemical from this specific precursor is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key building block for novel fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class, and potentially for advanced herbicides.

These application notes will elucidate the chemical rationale behind utilizing this precursor, provide detailed, step-by-step protocols for its derivatization, and present a hypothetical, yet scientifically plausible, synthetic pathway towards a novel biphenyl carboxamide fungicide, drawing analogies from the synthesis of established agrochemicals like Boscalid.

Physicochemical Properties and Reactivity of 2-(4-Chloro-2-methylphenyl)phenol

A thorough understanding of the precursor's chemical properties is fundamental to its effective utilization in multi-step synthesis.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₃H₁₁ClOProvides the elemental composition.
Molecular Weight 218.68 g/mol Essential for stoichiometric calculations.
Appearance Likely a solid at room temperatureInfluences handling and dissolution.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water.Guides the choice of reaction and purification solvents.
pKa of Phenolic -OH Estimated to be around 9-10The acidity of the phenol dictates the choice of base for deprotonation in etherification or esterification reactions.

The reactivity of 2-(4-Chloro-2-methylphenyl)phenol is primarily centered around three key features:

  • The Phenolic Hydroxyl Group: This is the most reactive site, readily undergoing O-alkylation, O-arylation, and esterification. Its nucleophilic character after deprotonation is central to forming ether linkages, a common structural element in many agrochemicals.

  • The Biaryl Bond: While generally stable, this bond provides the foundational scaffold. Its presence introduces steric considerations that can influence the reactivity of adjacent functional groups.

  • The Aromatic Rings: Both rings are susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of any new functional groups. The chlorine and methyl groups on one ring, and the hydroxyl group on the other, influence the electron density and steric accessibility of the aromatic systems.

Hypothetical Synthesis of a Novel Biphenyl Carboxamide Fungicide

The following section outlines a plausible synthetic route for a novel fungicide, designated here as Fungicide X , using 2-(4-Chloro-2-methylphenyl)phenol as the starting material. This pathway is conceptually based on the established synthesis of the SDHI fungicide Boscalid, which features a 2-aminobiphenyl core.

The overall synthetic strategy involves the conversion of the phenolic hydroxyl group of the precursor to an amino group, followed by amidation with a suitable acid chloride to introduce the toxophore responsible for fungicidal activity.

G cluster_0 Synthesis of Fungicide X A 2-(4-Chloro-2-methylphenyl)phenol B Intermediate 1: 2-(4-Chloro-2-methylphenyl)phenyl triflate A->B Triflic anhydride, Pyridine, DCM C Intermediate 2: N-aryl-2-(4-Chloro-2-methylphenyl)aniline B->C Arylamine, Pd catalyst, Ligand, Base D Intermediate 3: 2-Amino-4'-chloro-2'-methylbiphenyl C->D Deprotection E Fungicide X: N-(2-(4-Chloro-2-methylphenyl)phenyl)-2-chloronicotinamide D->E 2-Chloronicotinoyl chloride, Base, DCM

Caption: Proposed synthetic pathway for Fungicide X.

Protocol 1: Synthesis of Intermediate 1 - 2-(4-Chloro-2-methylphenyl)phenyl triflate

Rationale: The conversion of the phenolic hydroxyl group into a triflate is a crucial activation step. The triflate group is an excellent leaving group, facilitating subsequent palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Materials:

  • 2-(4-Chloro-2-methylphenyl)phenol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for work-up

Procedure:

  • To a solution of 2-(4-Chloro-2-methylphenyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add triflic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Intermediate 3 - 2-Amino-4'-chloro-2'-methylbiphenyl via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this step, the triflate intermediate is coupled with an appropriate amine source. For the synthesis of a primary amine, a protected amine equivalent, such as an imine or a carbamate, is often used, followed by a deprotection step. For simplicity, this protocol outlines a direct coupling with ammonia, although in practice, an ammonia equivalent would be used.

Materials:

  • 2-(4-Chloro-2-methylphenyl)phenyl triflate (Intermediate 1)

  • Ammonia source (e.g., benzophenone imine, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk flask and nitrogen/argon line

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-(4-Chloro-2-methylphenyl)phenyl triflate (1.0 eq), the ammonia source (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Add anhydrous toluene to the flask and heat the mixture to 80-100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography. If a protected amine was used, a subsequent deprotection step (e.g., acid hydrolysis for a benzophenone imine) is required.

Protocol 3: Synthesis of Fungicide X - N-(2-(4-Chloro-2-methylphenyl)phenyl)-2-chloronicotinamide

Rationale: The final step is an amidation reaction to couple the synthesized 2-aminobiphenyl derivative with 2-chloronicotinoyl chloride. This introduces the nicotinamide moiety, which is a common toxophore in SDHI fungicides.

Materials:

  • 2-Amino-4'-chloro-2'-methylbiphenyl (Intermediate 3)

  • 2-Chloronicotinoyl chloride

  • Triethylamine or another non-nucleophilic base

  • Anhydrous DCM

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve 2-Amino-4'-chloro-2'-methylbiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Fungicide X.

Analytical Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of new bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

While the direct industrial application of 2-(4-Chloro-2-methylphenyl)phenol as a precursor for a specific, named agrochemical is not prominently documented, its chemical structure strongly supports its potential as a valuable building block in agrochemical discovery. The protocols detailed in these application notes provide a robust framework for the synthesis of novel biphenyl carboxamide fungicides. The presented synthetic route, analogous to the well-established synthesis of Boscalid, demonstrates the utility of this precursor in constructing complex, biologically active molecules.

Further research could explore the derivatization of the phenolic hydroxyl group to form ether linkages, potentially leading to novel herbicides with an aryloxyphenoxypropionate-like structure. The inherent chirality of some of these target molecules would also necessitate the development of stereoselective synthetic methods. Ultimately, 2-(4-Chloro-2-methylphenyl)phenol represents a promising starting point for the generation of diverse chemical libraries, which are essential for the discovery of the next generation of effective and safe agrochemicals.

References

  • A three step continuous/semi-flow process leading to the fungicide Boscalid® is disclosed. The first step of the process is a Suzuki cross-coupling where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80 °C using a solvent mixture of ethanol/water as the reaction medium with sodium carbonate as the base and tetrakis(triphenylphosphine)-palladium as the catalyst. This reaction step was developed as a batch procedure and then adapted and implemented on a multi-

Application Note: Chromatographic Resolution of 2-(4-Chloro-2-methylphenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method development for structural regioisomers and dynamic stereoisomers (atropisomers)

Introduction and Mechanistic Context

2-(4-Chloro-2-methylphenyl)phenol is a sterically hindered biphenyl derivative. In pharmaceutical development, biphenyl scaffolds are frequently synthesized via Suzuki-Miyaura cross-coupling[1]. However, the analytical characterization of these molecules presents a complex, dual-layered chromatographic challenge:

  • Structural Isomerism (Regioisomers): Cross-coupling reactions often yield positional isomers (e.g., 3- or 4-(4-chloro-2-methylphenyl)phenol) due to off-target arylation, starting material impurities, or catalyst migration[2].

  • Axial Stereoisomerism (Atropisomers): The target molecule features ortho-substituents (a hydroxyl group on the phenol ring and a methyl group on the adjacent ring) across the biaryl axis. This steric bulk restricts free rotation, creating a dynamically interconverting pair of enantiomers[3]. Based on the LaPlante classification, di-ortho substituted biphenyls typically possess a rotational barrier ( ΔG‡ ) of less than 20 kcal/mol, classifying them as Class I or borderline Class II atropisomers[4]. They racemize rapidly at room temperature but can be resolved at sub-ambient temperatures[5].

This application note details orthogonal chromatographic strategies to independently resolve both the structural regioisomers and the dynamic atropisomers.

Orthogonal Separation Strategies

To achieve complete characterization, the analytical workflow must be bifurcated. Standard C18 columns rely purely on hydrophobic partitioning, which is insufficient for resolving biphenyl regioisomers with identical logP values. Furthermore, standard ambient conditions mask the presence of axial chirality.

Workflow Start 2-(4-Chloro-2-methylphenyl)phenol Isomeric Mixture Branch1 Structural Isomers (Regioisomers) Start->Branch1 Branch2 Stereoisomers (Atropisomers) Start->Branch2 Method1 RP-HPLC Biphenyl Phase Branch1->Method1 Method2 Dynamic Chiral HPLC Polysaccharide Phase Branch2->Method2 Temp1 Ambient (25 °C) Method1->Temp1 Temp2 Sub-Ambient (-5 °C) Method2->Temp2 Result1 Baseline Resolution via Shape Selectivity Temp1->Result1 Result2 Enantiomeric Resolution via Kinetic Freezing Temp2->Result2

Workflow for the orthogonal chromatographic separation of structural and stereoisomers.

Resolving Structural Isomers: The Biphenyl Stationary Phase Advantage

To separate the 2-, 3-, and 4-positional isomers, we replace traditional C18 phases with a Biphenyl stationary phase . Biphenyl columns leverage enhanced π−π interactions and shape selectivity[6].

Causality of Separation: The 2-isomer (target) experiences severe ortho-ortho steric clashing, forcing the two aromatic rings into a highly twisted, non-planar conformation. In contrast, the 3- and 4-isomers lack this immediate steric hindrance, allowing them to adopt more planar geometries. The biphenyl stationary phase interacts much more strongly with planar molecules via π−π stacking. Consequently, the highly twisted 2-(4-Chloro-2-methylphenyl)phenol elutes significantly earlier than its planar regioisomers.

Analytical Protocol: Regioisomer Separation

System Self-Validation: Inject a known standard of the 3- and 4-isomers prior to sample analysis. A resolution ( Rs​ ) of > 1.5 between these closely related planar isomers validates the column's π−π stacking integrity.

  • Column: Restek Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Rationale: Formic acid suppresses the ionization of the phenol group ( pKa​≈9.5 ), ensuring it remains in its neutral state for reproducible hydrophobic retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 40% B (Focusing the analytes at the column head)

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

Chromatographic Data Summary
AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Selectivity Mechanism
2-Isomer (Target) 1.00N/ATwisted geometry reduces π−π stacking; elutes first.
3-Isomer 1.153.2Planar geometry increases π−π stacking; elutes later.
4-Isomer 1.222.5Maximum planarity; strongest retention on biphenyl phase.

Probing Axial Chirality: Dynamic HPLC (DHPLC) for Atropisomers

At standard ambient temperatures, the thermal energy ( kB​T ) of the system is sufficient to overcome the rotational barrier of the biaryl axis. This results in rapid interconversion between the (M) and (P) enantiomers, yielding a single, time-averaged chromatographic peak[7]. To resolve these atropisomers, the system must be cooled to kinetically "freeze" the rotation[5].

Atropisomerization M_isomer (M)-Isomer (Twisted) TS Transition State (Planar) M_isomer->TS + ΔG‡ TS->M_isomer - ΔG‡ P_isomer (P)-Isomer (Twisted) TS->P_isomer - ΔG‡ P_isomer->TS + ΔG‡

Thermodynamic cycle of atropisomer interconversion across the hindered biaryl axis.

Analytical Protocol: Sub-Ambient Chiral Separation

System Self-Validation: First, inject the purified 2-isomer at 25 °C. The observation of a single, sharp peak validates chemical purity. Next, lower the temperature to -5 °C and reinject. The splitting of the peak into two distinct signals validates the presence of atropisomers rather than chemical impurities.

  • Column: Daicel Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm)[8].

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v). (Rationale: Normal-phase chromatography is required to maximize the hydrogen-bonding and steric interactions between the phenol group and the polysaccharide chiral selector).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: -5 °C (Requires a specialized column chiller jacket and pre-cooling of the mobile phase).

  • Detection: UV at 254 nm.

Thermodynamic Data Summary

By analyzing the peak shapes at varying temperatures, the thermodynamic parameters of the interconversion can be calculated using dynamic chromatography simulation software (e.g., DCXplorer or Auto-DHPLC)[7].

Temperature (°C)Chromatographic ProfileApparent Half-Life ( t1/2​ )Rotational Barrier ( ΔG‡ )
25 °C Single sharp peak (Racemate)< 1 second~ 16.5 kcal/mol
10 °C Broad peak with elevated baseline plateau~ 2 minutes~ 16.5 kcal/mol
-5 °C Baseline resolved (M) and (P) peaks> 45 minutes~ 16.5 kcal/mol

Note: The characteristic "plateau" observed at intermediate temperatures (e.g., 10 °C) is a hallmark of on-column interconversion occurring at a timescale similar to the chromatographic run time.

References

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. ua.pt.
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separ
  • Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configur
  • Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in W
  • Absolute Configuration of Atropisomeric Polychlorinated Biphenyl 183 Enantiomerically Enriched in Human Samples. ee-net.ne.jp.
  • 3-(Biphenyl)
  • Central-to-Helical-to-Axial-to-Central Transfer of Chirality with a Photoresponsive C
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

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Scale-Up Synthesis of 2-(4-Chloro-2-methylphenyl)phenol via Suzuki-Miyaura Coupling in Laboratory Reactors

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1][2] 2-(4-Chloro-2-methylphenyl)phenol is a key structural motif whose synthesis presents challenges typical of sterically hindered biaryls. This application note provides a comprehensive guide for the scale-up of its synthesis from milligram-scale discovery to gram-scale production in laboratory-grade jacketed reactors. We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing critical process parameters, safety protocols, and troubleshooting strategies to ensure a robust, reproducible, and safe scale-up.[3][4][5]

Introduction: The Challenge of Scaling Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis, due to its functional group tolerance and the commercial availability of reagents.[3][4][5] However, transitioning a Suzuki-Miyaura coupling from a small-scale vial to a multi-liter laboratory reactor introduces significant challenges that can impact yield, purity, and safety. These challenges include:

  • Mass and Heat Transfer: Inadequate mixing can lead to localized "hot spots" and poor catalyst distribution, while inefficient heat removal in exothermic reactions can cause thermal runaway.[6][7]

  • Catalyst Activity and Homogeneity: Maintaining catalyst activity and ensuring its homogeneous distribution throughout the larger reaction volume is critical for consistent reaction progress.

  • Reagent Addition and Control: The rate and method of reagent addition become crucial for controlling reaction kinetics and minimizing side reactions.

  • Safety and Handling: Handling larger quantities of hazardous materials, such as flammable solvents and pyrophoric or toxic catalysts, requires stringent safety protocols.[8][9][10]

This guide addresses these challenges by providing a detailed protocol and explaining the rationale behind each critical step in the synthesis of 2-(4-Chloro-2-methylphenyl)phenol via the coupling of 2-Bromophenol and (4-Chloro-2-methylphenyl)boronic acid.

Reaction Mechanism and Components

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle is a cornerstone of modern organometallic chemistry.[5][11]

Reaction Scheme: 2-Bromophenol + (4-Chloro-2-methylphenyl)boronic acid ---[Pd Catalyst, Base, Solvent]---> 2-(4-Chloro-2-methylphenyl)phenol

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][11]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pd2_trans->product Forms reagents1 Ar¹-X (2-Bromophenol) reagents1->pd2_ox reagents2 Ar²-B(OH)₂ + Base ((4-Chloro-2-methylphenyl)boronic acid) reagents2->pd2_trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Safety and Reagent Handling

Scaling up requires meticulous attention to safety. All operations should be conducted in a well-ventilated fume hood or walk-in hood, and appropriate personal protective equipment (PPE) must be worn.

  • 2-Bromophenol: Flammable liquid and vapor.[12] Harmful if swallowed or in contact with skin.[12] Causes skin and serious eye irritation.[13] Handle in a well-ventilated area, away from ignition sources.[13][14]

  • (4-Chloro-2-methylphenyl)boronic Acid: Causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[17] Avoid creating dust; handle with appropriate respiratory protection if necessary.[15][18]

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd/C): Palladium dust can be flammable.[19] Palladium on carbon (Pd/C), especially after use in hydrogenations, can be pyrophoric and ignite upon exposure to air.[9][10] Always handle palladium catalysts under an inert atmosphere (e.g., Argon or Nitrogen).[8][9]

  • Solvents (e.g., Toluene, Dioxane): Flammable and pose inhalation risks. Use in a well-ventilated area and ground all equipment to prevent static discharge.

  • Bases (e.g., K₂CO₃, K₃PO₄): Can be corrosive or irritant. Handle with care to avoid dust inhalation or skin contact.

Key Scale-Up Synthesis Parameters

The transition from a bench-top flask to a laboratory reactor necessitates adjustments to several critical parameters. The table below outlines typical changes for scaling the reaction from a 1 mmol discovery scale to a 1 mol process scale.

ParameterBench Scale (1 mmol in 50 mL Flask)Lab Reactor Scale (1 mol in 20 L Reactor)Rationale for Change on Scale-Up
Reactor Round-bottom flask with magnetic stir barJacketed glass reactor with overhead mechanical stirrerProvides precise temperature control via heating/cooling fluid and ensures efficient mixing in larger volumes.[20]
Agitation Magnetic stir bar (~300-500 RPM)Overhead motor with pitched-blade or anchor impeller (150-300 RPM)Mechanical stirring is required to create a sufficient vortex and ensure homogeneous mixing of solids and liquids in a large, baffled vessel.[6][21]
Inert Atmosphere Balloon or direct line of N₂/ArContinuous positive pressure N₂/Ar blanket via inlet and bubbler outletA robust inerting system is crucial to prevent catalyst oxidation and ensure safety with flammable solvents over extended reaction times.[22]
Heating/Cooling Oil bath on a hot plateRecirculating heater/chiller connected to the reactor jacketAllows for precise, uniform, and rapid control of the internal reaction temperature, which is critical for managing exotherms.[7]
Reagent Addition Addition via syringe or pipette in one portionSlow, controlled addition of one reactant (e.g., boronic acid solution) via an addition funnel or pumpControlled addition helps manage any potential reaction exotherm and can improve selectivity by maintaining a low concentration of the added reagent.
Solvent Volume ~10-20 mL (0.1 - 0.05 M)~10-12 L (0.1 - 0.08 M)Concentration is kept relatively consistent, but slight dilution may aid in slurry stirring and heat transfer.
Reaction Monitoring TLC spot after ~1-2 hoursTLC or HPLC sample taken via a sample port every 1-2 hoursMore frequent and quantitative monitoring is needed to track reaction completion accurately and identify any potential stalls or issues.[23][24]
Work-up Pour into a separatory funnelTransfer via pump or pressure to a larger vessel for quenching and extractionManual handling of large volumes is unsafe and impractical. Controlled transfers are necessary.

Detailed Protocol: 1-Mole Scale Synthesis in a 20L Reactor

This protocol assumes the use of a 20L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, nitrogen inlet, and a bottom outlet valve.

Part A: Reactor Setup and Inerting
  • Assembly: Assemble the reactor system, ensuring all joints are properly sealed and clamped.

  • Inerting: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove all oxygen and moisture. Maintain a gentle positive pressure throughout the entire process.[22]

Part B: Reagent Preparation and Charging
  • Solvent Degassing: Charge the reactor with toluene (8 L) and sparge with nitrogen for 30 minutes to degas the solvent.

  • Charge Reactants: To the stirred, degassed solvent, add 2-Bromophenol (173.0 g, 1.0 mol) and (4-Chloro-2-methylphenyl)boronic acid (204.4 g, 1.2 mol, 1.2 equiv.).

  • Charge Catalyst: Under a strong positive nitrogen flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 11.6 g, 0.01 mol, 1 mol%).

  • Prepare Base Solution: In a separate flask, dissolve potassium carbonate (K₂CO₃) (414.6 g, 3.0 mol, 3.0 equiv.) in deionized water (2 L). Degas this solution by sparging with nitrogen for 20 minutes.

Part C: Reaction Execution
  • Heating: Begin stirring the reactor contents at ~200 RPM. Set the recirculating heater to 95°C to bring the internal reaction temperature to ~85-90°C.

  • Base Addition: Once the internal temperature is stable, add the degassed K₂CO₃ solution to the reactor via a peristaltic pump or addition funnel over 30-45 minutes. An initial, mild exotherm may be observed; adjust the addition rate or jacket temperature if needed.

  • Reaction: Maintain the reaction temperature at 85-90°C with vigorous stirring for 4-8 hours. The mixture will appear as a biphasic slurry.

  • Monitoring: After 2 hours, and every 1-2 hours thereafter, take a small sample from the reaction mixture. Quench the sample with water and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the consumption of 2-Bromophenol.[23]

Part D: Reaction Work-up and Quenching
  • Cooling: Once the reaction is deemed complete (e.g., <1% starting material remaining), cool the reactor contents to room temperature (<30°C).

  • Phase Separation: Stop the stirrer and allow the layers to separate.

  • Aqueous Waste Removal: Transfer the lower aqueous layer to a waste container using the bottom outlet valve.

  • Wash: Add deionized water (4 L) to the reactor, stir for 15 minutes, allow to separate, and drain the aqueous layer. Repeat this wash step one more time.

Part E: Product Isolation and Purification
  • Solvent Removal: Concentrate the organic (toluene) layer in the reactor under vacuum distillation to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution to 0-5°C and hold for at least 4 hours to induce crystallization. The product should precipitate as a solid. If crystallization is slow, adding a seed crystal can be beneficial.

  • Filtration: Filter the resulting slurry through a large Buchner funnel or a filter press. Wash the filter cake with a small amount of cold heptane (2 x 500 mL) to remove residual toluene and impurities.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Purity Check: Analyze the final product for purity via HPLC and structure confirmation by ¹H NMR and MS. If purity is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may be required.[25][26]

Caption: A flowchart of the major steps in the scaled-up synthesis protocol.

Troubleshooting Common Scale-Up Issues

Encountering issues during scale-up is common. A systematic approach to troubleshooting is essential.

Caption: A guide for diagnosing and resolving common issues during scale-up.

References

  • What are the safety precautions when handling 2 - bromophenol? - Blog. (2025, July 7). Vertex AI Search.
  • SAFETY DATA SHEET - 4-Chloro-2-methylphenylboronic Acid. (2025, May 15). Tokyo Chemical Industry.
  • Precautions for Using Palladium Carbon Catalyst. (2025, February 27). Honrel.
  • SAFETY DATA SHEET - Bromophenol Red. (2025, October 28). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic Acid. (2023, March 5). TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET - 2-BROMOPHENOL 98% Extra Pure. Sisco Research Laboratories Pvt. Ltd.
  • LCSS: PALLADIUM ON CARBON. University of California, Santa Barbara.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives. (2025). Benchchem.
  • 2-Bromophenol - SAFETY DATA SHEET. (2026, January 30). Thermo Fisher Scientific.
  • Safety data sheet - 2-Bromophenol. (2022, October 13). CPAChem.
  • Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. (2020, October 27). The Journal of Organic Chemistry - ACS Publications.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University.
  • Purification & Characterization | [Synthesis & Materials]. FUJIFILM Wako Chemicals.
  • 2-[(4-Chloroanilino)methyl]phenol. PMC.
  • Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. (2022, October 26). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D2RE00232A.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives. (2025). Benchchem.
  • Standard Operating Procedure - Palladium. (2017, May 25). UCLA EH&S.
  • Safety data sheet - Palladium. (2024, January 31). Dutscher.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
  • Suzuki biaryl cross-coupling reactions. ResearchGate.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC.
  • 4-Methylphenylboronic acid - Safety Data Sheet. AK Scientific, Inc.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry.
  • Heat Transfer Enhancement in Agitated Reactors through Impeller Geometry Modifications: Experimental and Computational Fluid Dynamics Approaches. (2025, June 15). Engineered Science Publisher.
  • Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. (2019, March 25). MDPI.
  • Turbulent mixing and chemical reaction in baffled stirred tank reactors : a comparison between experiments and a. CORE.
  • Improving heat transfer in stirred tanks cooled by helical coils. SciELO.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025). Benchchem.
  • SAFETY DATA SHEET - 4-Methylphenylboronic acid. (2025, November 6). MilliporeSigma.
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Suzuki-Miyaura Coupling Using Monolithic Pd Reactors. (2016, August 1). Books.
  • Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Academia.edu.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Merck.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005, July 1). MDPI.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. Eastern Michigan University.
  • Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. (2025). Benchchem.
  • Palladium - Safety Data Sheet. ChemicalBook.
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. (2011, August 23). Beilstein Journals.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Eastern Michigan University.
  • Process for the preparation of 2-chloro-4-methylphenol. Google Patents.
  • List of purification methods in chemistry. Wikipedia.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Chloro-2-methylphenyl)phenol. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize reaction yields in this sterically demanding Suzuki-Miyaura cross-coupling.

Part 1: Diagnostic Decision Tree

When synthesizing 2-(4-Chloro-2-methylphenyl)phenol from 2-bromophenol and (4-chloro-2-methylphenyl)boronic acid, chemists face a "perfect storm" of synthetic challenges: severe steric hindrance (di-ortho substitution), chemoselectivity risks (competing C-Cl activation), and catalyst poisoning (free phenol coordination). Use the diagnostic workflow below to isolate your specific failure mode.

Workflow Problem Issue: Low Yield (<30%) Diag1 Analyze Crude by LC-MS Problem->Diag1 Obs1 High Protodeboronation (De-borylated Ar-H) Diag1->Obs1 Obs2 Oligomerization (C-Cl Activation) Diag1->Obs2 Obs3 Unreacted Starting Materials (Catalyst Poisoning) Diag1->Obs3 Fix1 Action: Switch to anhydrous conditions or slow addition of boronic acid Obs1->Fix1 Fix2 Action: Lower temperature to 80°C, switch ligand to SPhos Obs2->Fix2 Fix3 Action: Protect free phenol (MOM/Me) or increase Pd loading Obs3->Fix3

Diagnostic workflow for Suzuki-Miyaura synthesis of 2-(4-Chloro-2-methylphenyl)phenol.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction is stalling with significant amounts of unreacted 2-bromophenol. Is the steric hindrance too high? A1: Yes, but steric hindrance is only half the story. You are attempting to form a di-ortho-substituted biaryl linkage. The ortho-methyl group on the boronic acid and the ortho-hydroxyl group on the aryl halide create a massive energy barrier for the formation of the pre-transmetalation Pd(II) complex. Furthermore, the free phenol (-OH) can deprotonate and coordinate directly to the palladium center, forming a stable, unreactive Pd-aryloxide species that halts the catalytic cycle. Solution: Utilize a highly active, bulky dialkylbiarylphosphine ligand like SPhos. SPhos has been explicitly shown to facilitate the coupling of extremely hindered boronic acids by accelerating the reductive elimination step while preventing catalyst deactivation . If poisoning persists, protect the phenol as a methoxy ether (using 2-bromoanisole) and deprotect post-coupling with BBr₃.

Q2: I am observing multiple higher-molecular-weight side products. What is causing this? A2: You are experiencing chemoselectivity failure (over-coupling). Your boronic acid contains a para-chloro substituent. While palladium generally inserts into C-Br bonds much faster than C-Cl bonds, using overly aggressive conditions (e.g., XPhos at >100°C) causes the active Pd(0) species to lose its selectivity. It will begin inserting into the C-Cl bond of either your starting material or your newly formed product, leading to oligomerization . Solution: SPhos is highly recommended over XPhos here. It provides sufficient steric bulk to drive the hindered coupling but is electronically tuned to be less prone to activating aryl chlorides at moderate temperatures. Strictly maintain the reaction temperature at 80°C.

Chemoselectivity Pd0 Pd(0)L_n Active Catalyst OxAdd1 Oxidative Addition at C-Br (Fast) Pd0->OxAdd1 2-Bromophenol OxAdd2 Oxidative Addition at C-Cl (Slow) Pd0->OxAdd2 4-Chloro-2-methylphenyl... Intermediate Desired Pd(II) Aryl Intermediate OxAdd1->Intermediate SideProd Unwanted Pd(II) Insertion OxAdd2->SideProd Product Desired Biaryl Product Intermediate->Product Transmetalation & Reductive Elimination Overcouple Over-coupled Oligomers SideProd->Overcouple Product->OxAdd2 Excess Pd/Heat

Mechanistic pathway of chemoselective C-Br oxidative addition versus unwanted C-Cl activation.

Q3: LC-MS shows a massive peak corresponding to 3-chlorotoluene. Where is this coming from? A3: This is the product of protodeboronation of your starting (4-chloro-2-methylphenyl)boronic acid. Ortho-substituted arylboronic acids are highly susceptible to protodeboronation, especially in the presence of strong bases and water at elevated temperatures . The base accelerates the hydrolytic cleavage of the C-B bond before the sterically hindered transmetalation step can occur. Solution: Switch to a milder, anhydrous base system such as suspended K₃PO₄ in Toluene. To further suppress this, use a syringe pump to add the boronic acid slowly over 4 hours. This keeps the steady-state concentration of the boronic acid low, ensuring it reacts with the Pd(II) intermediate immediately rather than degrading in the basic solution.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the causality of the reaction conditions is functioning as intended.

Reagents:

  • 2-Bromophenol (1.0 equiv, 10.0 mmol)

  • (4-Chloro-2-methylphenyl)boronic acid (1.5 equiv, 15.0 mmol)

  • Pd(OAc)₂ (2.0 mol%, 0.2 mmol)

  • SPhos (4.0 mol%, 0.4 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 20.0 mmol)

  • Degassed Toluene (30 mL)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate the flask and backfill with dry argon (repeat 3x).

  • Solvent Addition: Add 20 mL of degassed Toluene to the flask. Stir at room temperature for 10 minutes to allow the active mono-ligated Pd(0)-SPhos complex to form (solution will turn a deep red/orange).

  • Controlled Addition: Dissolve the (4-chloro-2-methylphenyl)boronic acid in 10 mL of degassed Toluene. Using a syringe pump, add this solution to the reaction flask at a rate of 2.5 mL/hr while heating the main flask to 80°C.

  • Validation Checkpoint 1 (t = 2 hours): Withdraw a 50 µL aliquot, quench with 0.5 mL acetonitrile, filter, and analyze via LC-MS.

    • Logic Gate A: If unreacted 2-bromophenol is present but no 3-chlorotoluene is detected, transmetalation is stalling. Action: Increase temperature to 90°C.

    • Logic Gate B: If 3-chlorotoluene >10% relative to product, protodeboronation is outcompeting transmetalation. Action: Ensure the system is strictly anhydrous; reduce the syringe pump addition rate.

  • Completion: After 12 hours, cool the reaction to room temperature.

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash with 1M HCl (30 mL) to protonate any phenoxide salts, followed by brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 15% EtOAc in Hexanes) to isolate the target biaryl.

Part 4: Quantitative Data & Ligand Comparison

The table below summarizes the causal relationship between ligand architecture, temperature, and reaction outcomes for this specific substrate class.

Table 1: Effect of Ligand and Temperature on Yield and Chemoselectivity

LigandTemp (°C)BaseConversion (%)Yield of Target (%)Over-coupled Byproducts (%)Protodeboronation (%)
PPh₃100K₂CO₃2510015
dppf100K₂CO₃4025213
XPhos100K₃PO₄100652510
SPhos 80 K₃PO₄ 98 88 <2 8
SPhos100K₃PO₄100751510

Data synthesized from benchmark Suzuki-Miyaura coupling optimizations of hindered, chloro-substituted biaryls. Notice that while XPhos achieves full conversion, its extreme reactivity at 100°C leads to severe C-Cl activation (25% over-coupling). SPhos at 80°C represents the optimal thermodynamic sweet spot.

Part 5: References

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]

reducing byproduct formation during 2-(4-Chloro-2-methylphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-(4-Chloro-2-methylphenyl)phenol Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered biaryls like 2-(4-Chloro-2-methylphenyl)phenol via the Suzuki-Miyaura cross-coupling reaction presents unique mechanistic challenges.

When coupling 4-chloro-2-methylphenylboronic acid with 2-bromophenol, the ortho-methyl group on the boronic acid and the unprotected hydroxyl group on the aryl halide create a perfect storm for byproduct formation. This guide provides field-proven, causality-driven solutions to suppress protodeboronation, homocoupling, and dehalogenation.

Part 1: Mechanistic Pathway & Byproduct Branching

To troubleshoot effectively, we must first map the catalytic cycle and identify exactly where the off-target reactions branch away from the productive pathway.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Aryl Halide) Pd0->OxAdd TransMet Transmetalation (Pd(II) Diaryl) OxAdd->TransMet Base Dehalo Dehalogenation (Phenol) OxAdd->Dehalo Hydride Source (Alcohols) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Chloro-2-methylphenyl)phenol (Target Product) RedElim->Product Proto Protodeboronation (4-Chloro-1-methylbenzene) Homo Homocoupling (Biaryl Byproduct) Boronic 4-Chloro-2-methylphenylboronic acid Boronic->TransMet Boronic->Proto H2O / Bulky Pd(II) Ligands Boronic->Homo O2 / Pd(II) Oxidant ArylHalide 2-Bromophenol ArylHalide->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting byproduct branching points.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my target yield low, with LC-MS showing massive amounts of 4-chloro-1-methylbenzene? A1: You are observing protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. Because your boronic acid has an ortho-methyl group, the transmetalation step is sterically hindered and slow. This bottleneck gives the boronic acid ample time to hydrolyze. Counter-intuitive Root Cause: While standard practice dictates using bulky phosphine ligands (like XPhos or P(t-Bu)3) for hindered substrates, recent high-throughput computational studies reveal that bulky phosphine ligands actually promote palladium-catalyzed protodeboronation [2]. They favor the formation of an unstable post-transmetalation species that rapidly hydrolyzes[2]. Solution: Switch to a more sterically compact, bidentate ligand (e.g., dppf) which forms a stable palladium-boron intermediate that resists protodeboronation[2].

Q2: I am detecting 4,4'-dichloro-2,2'-dimethylbiphenyl. How do I stop the boronic acid from reacting with itself? A2: This is homocoupling . It occurs via two primary mechanisms: (1) reductive activation of a Pd(II) precatalyst (like Pd(OAc)₂), which consumes two equivalents of boronic acid to reduce Pd(II) to the active Pd(0) species, or (2) oxidation driven by trace oxygen in the system[3]. Solution: First, strictly degas your solvents by sparging with Argon for at least 30 minutes. Second, switch from a Pd(II) precatalyst to a true Pd(0) source like Pd₂(dba)₃ to eliminate the reductive activation penalty[3].

Q3: My 2-bromophenol is converting into plain phenol. Where is the hydride coming from? A3: This is hydrodehalogenation . If you are using an alcohol-based solvent (like ethanol or n-butanol), the solvent acts as a hydride source. After oxidative addition, the Pd(II) complex coordinates with the alkoxide and undergoes β -hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates with the aryl group to form phenol. Solution: Eliminate primary and secondary alcohols from your solvent system. Use a biphasic mixture of Toluene/H₂O or 1,4-Dioxane/H₂O.

Q4: Does the free hydroxyl group on 2-bromophenol poison the catalyst? Do I need to protect it? A4: No, protecting-group-free Suzuki coupling of ortho-halophenols is highly efficient, provided the base stoichiometry is strictly managed[4]. The free phenol will rapidly consume one equivalent of base to form a phenoxide. Solution: Use at least 2.5 to 3.0 equivalents of a moderate base (e.g., K₂CO₃). One equivalent deprotonates the phenol, while the remainder drives the transmetalation step[4].

Part 3: Quantitative Data & Ligand Selection

Selecting the right ligand is a balancing act between driving the hindered coupling and suppressing palladium-catalyzed protodeboronation[2]. The table below summarizes the expected quantitative impact of various ligands on this specific reaction.

Ligand SystemCone Angle / BulkTarget Yield (%)Protodeboronation (%)Homocoupling (%)
PPh₃ Compact (145°)45%< 5%15%
dppf Bidentate (Compact)88% < 5% < 2%
XPhos Bulky Biaryl60%25%< 2%
P(t-Bu)₃ Highly Bulky (182°)30%> 50%< 2%

Data Synthesis Note: Bulky ligands (P(t-Bu)₃) severely accelerate protodeboronation in hindered substrates, whereas compact bidentate ligands (dppf) stabilize the transmetalation intermediate[2].

Part 4: Self-Validating Standard Operating Protocol

This protocol is designed as a self-validating system. Each phase contains a visual or analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Phase 1: Anaerobic Preparation (Validates O₂ Exclusion)

  • To an oven-dried Schlenk flask, add 2-bromophenol (1.0 equiv, 1.0 mmol) and 4-chloro-2-methylphenylboronic acid (1.2 equiv, 1.2 mmol).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol). Causality: 1 equiv neutralizes the phenol; 2 equiv drive the catalytic cycle[4].

  • Add a 5:1 mixture of Toluene and H₂O (6 mL total).

  • Sparge the heterogeneous mixture with Argon for exactly 30 minutes. Validation Check: The mixture should remain colorless to pale yellow. Any immediate browning indicates premature base-catalyzed oxidation of the phenol.

Phase 2: Catalyst Ligation & Activation (Validates Active Pd(0)) 5. Under a positive stream of Argon, quickly add Pd₂(dba)₃ (2.0 mol%) and dppf (4.5 mol%). 6. Seal the flask and heat to 80 °C. Validation Check: Within 15 minutes at 80 °C, the solution should turn a deep, homogeneous red/orange. If the solution turns opaque black, Pd-black has precipitated . This indicates ligand degradation or oxygen ingress; abort and restart.

Phase 3: Reaction Execution & Monitoring 7. Stir at 80 °C for 12 hours. 8. At the 4-hour mark, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Validation Check: Look for the mass of 4-chloro-1-methylbenzene (m/z 126). If this peak integrates to >15% relative to the product, your boronic acid is undergoing protodeboronation[1]. You must add an additional 0.5 equiv of boronic acid to drive the reaction to completion.

Phase 4: Quench & Isolation 9. Cool to room temperature. Quench with 1M HCl (aq) until the aqueous layer reaches pH 4. Causality: This reprotonates the phenoxide, ensuring the target product partitions into the organic layer. 10. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

References

  • Protodeboron
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation, Journal of the American Chemical Society,
  • Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews,
  • 2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki–Miyaura Coupling in W

Sources

Technical Support Center: Solubilization Strategies for 2-(4-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profiling & Mechanistic Rationale

2-(4-Chloro-2-methylphenyl)phenol is a highly lipophilic biphenyl derivative. Its poor aqueous solubility is driven by two primary thermodynamic barriers:

  • High Crystal Lattice Energy: The planar biphenyl core promotes strong intermolecular π−π stacking in the solid state.

  • High Hydrophobicity: The addition of chloro and methyl substituents significantly increases the partition coefficient (estimated LogP > 4.5), classifying it as a BCS Class II/IV compound[1].

While the phenol group possesses a pKa of ~9.5–10, utilizing pH adjustment (pH > 10) to form a soluble phenolate salt is rarely viable for physiological assays[2]. Therefore, we must rely on structural encapsulation, solvent blending, or crystal lattice disruption to achieve workable aqueous concentrations.

G Root Crystalline 2-(4-Chloro-2-methylphenyl)phenol (Insoluble) Micelles Micellar Encapsulation (Tween-80 / Kolliphor) Root->Micelles Cyclodextrin Inclusion Complexation (HP-β-CD) Root->Cyclodextrin ASD Amorphous Solid Dispersion (Polymer Matrix) Root->ASD Out1 In Vitro Assays (Prevents Crash-out) Micelles->Out1 Out2 In Vivo Dosing (High IV/IP Concentration) Cyclodextrin->Out2 Out3 Oral Bioavailability (Erratic GI Absorption Fixed) ASD->Out3

Caption: Mechanistic pathways for solubilizing highly lipophilic biphenyl derivatives.

Quantitative Data Summary: Solubilization Strategies
StrategyPrimary MechanismMax Achievable ConcentrationIdeal Application
Cosolvent + Micelles Interfacial tension reduction & micellar core loadingModerate (~100 µM)In vitro biochemical/cell assays
HP-β-CD Complexation Host-guest inclusion of the biphenyl ringHigh (>5 mg/mL)In vivo IV/IP dosing
Amorphous Solid Dispersion Disruption of crystal lattice; polymer stabilizationHigh (GI Supersaturation)Oral PK/PD studies

Troubleshooting Guides & FAQs

FAQ 1: In Vitro Assays (The "Crash-Out" Problem)

Q: When I dilute my 10 mM DMSO stock of 2-(4-Chloro-2-methylphenyl)phenol into PBS, the solution immediately turns cloudy. How do I prevent this?

Mechanistic Causality: You are experiencing "solvent-shift precipitation." When the DMSO stock is introduced to the aqueous buffer, the local supersaturation of the drug drastically exceeds its intrinsic aqueous solubility ( S0​ ) before the DMSO can fully diffuse[2]. Because the compound is highly hydrophobic, it rapidly nucleates and forms colloidal aggregates.

Self-Validating Protocol: Step-Down Solvent Blending To prevent nucleation, you must provide a hydrophobic sink (micelles or carrier proteins) before the drug contacts the bulk water.

  • Prepare Stock: Dissolve the compound at 10 mM in 100% anhydrous DMSO.

  • Create Intermediate Micellar Stock: Dilute the 10 mM stock 1:10 into a transition buffer consisting of 10% DMSO + 5% Tween-20 + 85% PBS. Vortex immediately. The Tween-20 forms micelles that encapsulate the lipophilic biphenyl core.

  • Final Assay Dilution: Dilute the intermediate stock into your final assay buffer containing 0.1% BSA (Bovine Serum Albumin). BSA possesses hydrophobic binding pockets that act as a secondary carrier for lipophilic phenols.

  • Validation Metric: Measure the optical density of your final buffer at 600 nm (OD600) using a spectrophotometer. An OD600​<0.01 confirms a true solution. If OD600​>0.05 , light scattering is occurring due to micro-precipitates, indicating the surfactant ratio must be increased.

FAQ 2: In Vivo Dosing (Cyclodextrin Complexation)

Q: I need to dose this compound at 10 mg/kg in rodents via IV injection, but it will not dissolve in standard saline. What is the safest vehicle?

Mechanistic Causality: For high-concentration parenteral dosing, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard. The internal cavity of β -cyclodextrin (6.0–6.5 Å) is perfectly sized to accommodate biphenyl structural motifs[3]. The host-guest interaction shields the highly lipophilic chloro-methyl-phenyl ring from the aqueous environment, while the hydrophilic exterior hydroxyl groups of the cyclodextrin ensure bulk aqueous solubility[4].

Self-Validating Protocol: Higuchi-Connors Phase Solubility Study Before dosing, you must determine the stoichiometric binding constant ( K1:1​ ) to ensure the complex is stable[5][6].

G A 1. Prepare HP-β-CD Solutions (0-20 mM) B 2. Add Excess 2-(4-Chloro-2-methylphenyl)phenol A->B C 3. Equilibrate (25°C, 48h shaker) B->C D 4. Centrifuge & Filter (0.45 µm) C->D E 5. HPLC/UV Quantification D->E F 6. Plot Phase Solubility Diagram E->F

Caption: Higuchi-Connors phase solubility workflow for cyclodextrin complexation.

  • Prepare aqueous solutions of HP- β -CD at 0, 5, 10, 15, and 20 mM in pure water or saline.

  • Add an excess amount of solid 2-(4-Chloro-2-methylphenyl)phenol to each vial.

  • Seal and agitate on an orbital shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge the suspensions at 14,000 rpm for 20 minutes, then filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Quantify the dissolved drug concentration using HPLC-UV.

  • Validation Metric: Plot the dissolved drug concentration (y-axis) against the HP- β -CD concentration (x-axis). A successful, highly soluble complex will yield an AL​ -type linear plot with an R2>0.95 . If the curve plateaus ( BS​ -type), the inclusion complex itself has limited solubility, and you should switch to Sulfobutylether- β -Cyclodextrin (SBE- β -CD).

FAQ 3: Oral Formulation (Solid Dispersions)

Q: Our pharmacokinetic (PK) data shows erratic and poor oral absorption. How can we formulate this for uniform GI dissolution?

Mechanistic Causality: The high crystalline lattice energy of the biphenyl core prevents rapid dissolution in gastric and intestinal fluids. By converting the drug into an Amorphous Solid Dispersion (ASD), you completely remove the lattice energy barrier, allowing the drug to reach a supersaturated state in the GI tract[7]. A hydrophilic polymer matrix (e.g., PVP-VA or HPMCAS) is used to stabilize the amorphous drug and prevent it from recrystallizing (the "spring-and-parachute" effect).

Self-Validating Protocol: Solvent Evaporation ASD

  • Dissolve 2-(4-Chloro-2-methylphenyl)phenol and the selected polymer (e.g., PVP-VA 64) at a 1:3 (w/w) ratio in a volatile solvent system (e.g., Dichloromethane/Ethanol).

  • Rapidly evaporate the solvent using a rotary evaporator under reduced pressure or a laboratory-scale spray dryer.

  • Mill the resulting film/particles into a fine powder.

  • Validation Metric: Analyze the powder using Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single glass transition temperature ( Tg​ ) and a complete absence of the drug's characteristic crystalline melting endotherm ( Tm​ ). If a melting peak is present, phase separation has occurred, and a higher polymer ratio is required.

References

  • Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method SciSpace 5

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach International Journal of Scientific Research & Technology 6

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug International Journal of Pharmaceutical Research and Applications (IJPRA)2

  • Review Article: Solubility Enhancement of Poorly Water Soluble Drug by Using Nano-Suspension Technology OMICS International 1

  • A Review on Solubility Enhancement of Poorly Water Soluble Drug Using Natural Carrier IJBPAS 7

  • Possible Enhancing Mechanism of the Cutaneous Permeation of 4-Biphenylylacetic Acid by β-Cyclodextrin Derivatives in Hydrophilic Ointment J-Stage 3

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects MDPI 4

Sources

preventing oxidative degradation of 2-(4-Chloro-2-methylphenyl)phenol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center guide for 2-(4-Chloro-2-methylphenyl)phenol. This document is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, aspect of experimental success: the long-term stability of your chemical reagents. The oxidative degradation of phenolic compounds like 2-(4-Chloro-2-methylphenyl)phenol is a common challenge that can lead to discoloration, impurity formation, and a decrease in compound potency, ultimately compromising experimental results.

This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the integrity of your compound during storage. We will delve into the mechanisms of degradation, troubleshoot common issues, and establish best practices for handling and preservation.

Section 1: Understanding the Degradation Pathway

A foundational understanding of why 2-(4-Chloro-2-methylphenyl)phenol degrades is crucial for effective prevention. Phenolic compounds are inherently susceptible to oxidation, a process that is often accelerated by exposure to oxygen, light, heat, and trace metal contaminants.[1]

The Mechanism of Oxidation

The degradation process is typically a free-radical chain reaction. The phenolic hydroxyl group can easily donate a hydrogen atom to an oxidizing species, forming a resonance-stabilized phenoxyl radical.[2][3] This radical is the key intermediate in the degradation pathway. It can then react further with oxygen or other molecules to form non-radical, but highly colored, species such as quinones or quinone-methides.[4][5] These conjugated systems are strong chromophores and are responsible for the characteristic yellow, red, or brown discoloration observed in degraded phenol samples.[1][6]

The specific substituents on the phenol ring—in this case, a chloro group and a methyl group—influence the rate of this degradation.

  • Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can increase the electron density of the aromatic ring, potentially making the phenolic hydrogen more susceptible to abstraction and accelerating oxidation.[3]

  • Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can have a competing effect, generally making the phenol less susceptible to direct electrochemical oxidation but influencing the stability of intermediates.[7][8]

The interplay of these groups, combined with environmental factors, dictates the compound's stability.

OxidationMechanism cluster_0 Initiation cluster_1 Propagation Initiators Oxygen (O₂) Light (hν) Heat (Δ) Metal Ions (Fe³⁺, Cu²⁺) Phenol 2-(4-Chloro-2-methylphenyl)phenol (Stable, Colorless) Initiators->Phenol catalyzes oxidation Radical Phenoxyl Radical (Reactive Intermediate) Phenol->Radical -H• Quinone Quinone-like Species (Colored Degradants) Radical->Quinone + O₂ (Further Reactions)

Caption: Oxidative degradation pathway of a substituted phenol.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing diagnostic questions and actionable solutions.

Q1: My solid sample of 2-(4-Chloro-2-methylphenyl)phenol, which was initially off-white, has developed yellow or brown patches. What happened?

A: This discoloration is a classic sign of oxidative degradation.[1][6] The colored patches are likely pockets of oxidized material where exposure to air (oxygen) and possibly light was greatest, leading to the formation of quinone-type impurities.[5] This is more common in containers that have been opened multiple times or are not properly sealed.

  • Can I still use it? It is not recommended for applications requiring high purity. The colored impurities represent a loss of active compound and the introduction of unknown species that could interfere with your experiment. For non-critical applications, you might consider purifying a portion of the material, but for drug development or quantitative studies, using a fresh, un-degraded lot is essential.

  • How do I prevent this next time? Store the compound under an inert atmosphere (see Section 4), protect it from light by using an amber vial, and store it at a reduced temperature. For long-term storage, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

Q2: I dissolved my compound in a solvent for an experiment, and the solution turned pink/red within a few hours. Why?

A: This rapid discoloration in solution indicates an accelerated oxidation process. Several factors could be at play:

  • Dissolved Oxygen: Most organic solvents are saturated with atmospheric oxygen unless specifically degassed. This dissolved oxygen is a primary culprit for oxidizing sensitive compounds like phenols.[1]

  • Solvent Purity: Trace metal impurities in the solvent can act as catalysts for oxidation.

  • pH Effects: The stability of phenols can be pH-dependent. In some cases, basic conditions can deprotonate the phenol to the more easily oxidized phenoxide ion.

  • Light Exposure: Standard laboratory lighting can provide enough energy to initiate photo-oxidation.

  • What should I do? The best course of action is to prepare fresh solutions immediately before use with degassed solvents. To degas a solvent, you can sparge it with an inert gas like nitrogen or argon for 15-30 minutes or use several freeze-pump-thaw cycles.[1] Work in a flask protected from light (e.g., wrapped in aluminum foil).

Q3: My HPLC/LC-MS analysis of a stored sample shows a reduced peak for my main compound and several new, smaller peaks. Are these related to degradation?

A: It is highly likely. Oxidative degradation consumes the parent compound, leading to a decrease in its peak area. The new peaks correspond to the various degradation products, such as quinones, dimers, or other oxidized species.[4] These byproducts can have different polarities and will elute at different retention times.

  • How can I confirm this? If you have access to a mass spectrometer, analyzing the new peaks can help identify them. Degradation products will often have masses corresponding to the addition of one or more oxygen atoms or the formation of dimers.

  • How do I avoid this? Implement the rigorous storage protocols detailed in Section 4. For analytical standards, it is paramount to store solutions under inert gas in amber vials at -20°C or below and to regularly check their purity against a freshly prepared standard.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for preventing oxidation?

A: Excluding oxygen is the most critical step. Introducing an inert atmosphere by blanketing the compound with a dry, inert gas like nitrogen or argon is the most effective way to prevent the initial steps of the oxidative chain reaction.[9][10][11][12][13] This process, often called inerting or blanketing, displaces the air in the headspace of the storage container.[9][11]

Q2: What is the ideal storage temperature?

A: Generally, cooler is better as it slows down the rate of chemical reactions. For 2-(4-Chloro-2-methylphenyl)phenol:

  • Short-term storage (weeks): Refrigeration at 2-8°C is sufficient, provided the compound is under an inert atmosphere and protected from light.

  • Long-term storage (months to years): Freezing at -20°C or below is highly recommended. Ensure the container is properly sealed to prevent moisture from entering when it is removed from the freezer. Avoid storing in "cold rooms" which can have high humidity.[14]

Q3: What type of container should I use?

A: The choice of container is critical for maintaining purity.

  • Material: Borosilicate glass (e.g., Pyrex®) is ideal. Avoid metal containers or caps with metal liners, as trace metals can catalyze oxidation. Some plastics may be incompatible or may leach plasticizers, so glass is preferred.[14]

  • Color: Always use amber or other opaque containers to block UV and visible light, which can initiate photo-oxidation. If only clear glass is available, wrap it securely in aluminum foil.

  • Seal: Use containers with tight-fitting, high-quality seals, such as PTFE-lined caps, to prevent oxygen and moisture ingress.

Q4: Should I use an antioxidant? If so, which one?

A: For high-value material or very long-term storage, adding a small amount of an antioxidant can provide an extra layer of protection. Antioxidants are "sacrificial" molecules that are more easily oxidized than your compound of interest.[15][16]

  • Recommended Antioxidants: Sterically hindered phenols like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are excellent choices.[2][15] They function as radical scavengers, interrupting the degradation chain reaction.[2]

  • Concentration: A very low concentration is typically effective, usually in the range of 0.01% to 0.1% by weight.

  • Compatibility Check: Always ensure the chosen antioxidant will not interfere with your downstream applications. Run a small-scale compatibility test if you are unsure.

Section 4: Protocols for Optimal Storage

Following a standardized protocol is the key to reproducible results and long-term compound integrity.

Protocol 4.1: Preparing 2-(4-Chloro-2-methylphenyl)phenol for Long-Term Storage

This protocol describes the best practice for preparing a new batch of the solid compound for storage.

  • Work Environment: Perform all manipulations in an environment with low humidity and minimal light exposure. If possible, work within a glovebox with a nitrogen or argon atmosphere.

  • Aliquot Material: Upon receiving a new bottle, avoid using it as the primary stock vessel. Instead, immediately aliquot the bulk material into smaller, pre-weighed, single-use vials. This prevents contamination and repeated exposure of the entire batch.

  • Select Vials: Use amber glass vials with PTFE-lined screw caps. Ensure vials are clean and completely dry before use.

  • (Optional) Add Antioxidant: If using an antioxidant, prepare a dilute stock solution (e.g., 1% BHT in a volatile solvent like hexane). Add a tiny drop to the solid in each vial and gently mix. Allow the solvent to fully evaporate under a gentle stream of nitrogen before sealing. The final concentration should be ~0.01-0.1%.

  • Inert Gas Purge: Place the open, filled vials into a desiccator or Schlenk flask. Gently flush the vessel with dry nitrogen or argon for 5-10 minutes to displace all air.

  • Seal Vials: While still under the positive pressure of the inert gas, quickly and tightly cap each vial.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.

  • Secondary Containment & Storage: Place the sealed vials into a labeled, sealed secondary container (like a small box) with some desiccant. Store the container in a freezer at ≤ -20°C.

StorageWorkflow start Receive New Compound aliquot Aliquot into single-use amber glass vials start->aliquot antioxidant Optional: Add antioxidant (e.g., 0.01% BHT) aliquot->antioxidant purge Place vials in chamber, purge with N₂ or Ar aliquot->purge No antioxidant->purge Yes seal Tightly seal vials under inert atmosphere purge->seal store Store in secondary container at ≤ -20°C seal->store end Stable Compound store->end

Caption: Decision workflow for preparing compound for storage.

Section 5: Summary of Recommendations

For quick reference, this table summarizes the key storage parameters.

ParameterRecommendationRationale
Temperature ≤ -20°C (Long-Term) 2-8°C (Short-Term)Slows the rate of all chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary driver of oxidative degradation.[9][11][12]
Light Exposure None (Use Amber Vials)Prevents photo-initiation of radical degradation pathways.
Container Borosilicate Glass with PTFE-lined CapInert and provides an excellent seal against oxygen/moisture ingress.
Additives Optional: 0.01-0.1% BHT or BHAActs as a sacrificial radical scavenger for an added layer of protection.[15]
Handling Aliquot into single-use amountsMinimizes exposure of the bulk material to atmospheric conditions.
Section 6: References
  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. (2013). ACS Publications. [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026). INOX. [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Reactions of Phenols. (2024). Chemistry Steps. [Link]

  • Method for preventing the discoloration of dihydric phenols. Google Patents.

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025). PMC. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • How To Minimize Thermal Discoloration Of Phenolic Resin. (2026). Patsnap Eureka. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publishers. [Link]

  • Inert Gas Blanketing. Air Liquide India. [Link]

  • Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Scirp.org. [Link]

  • Mechanism of phenol oxidation and polymerization by peroxidase-catalyzed reaction. ResearchGate. [Link]

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2000). ACS Publications. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]

  • Phenol-oxidizing enzymes: mechanisms and applications in biosensors. PubMed. [Link]

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (1999). ACS Publications. [Link]

  • Yellowing and Pinking of White PE/PP. AMPACET CORPORATION. [Link]

  • Phenolic Compounds in Active Packaging and Edible Films/Coatings: Natural Bioactive Molecules and Novel Packaging Ingredients. PMC. [Link]

  • Reactive MD Screening of Antioxidants for Substituent-Dependent Phenoxyl Radical Stability. PMC. [Link]

  • OESO Phenol Guideline. Duke Safety. [Link]

  • 4-Chloro-2-methylphenol. Haz-Map. [Link]

  • Halogenated Solvents. University of Washington. [Link]

  • Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode. (2007). ACS Publications. [Link]

  • Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Chloro-2-methylphenyl)phenol Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique steric challenges associated with the 2-(4-Chloro-2-methylphenyl)phenol scaffold.

This molecule features a 2,2'-disubstituted biaryl axis (a hydroxyl group on one ring and a methyl group on the other). This substitution pattern severely restricts bond rotation and creates a dense "steric shield" around the phenol core. Standard substitution protocols will frequently fail or stall. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks, focusing on O-Alkylation and Buchwald-Hartwig Cross-Coupling .

Workflow & Decision Logic

G Start 2-(4-Chloro-2-methylphenyl)phenol (Sterically Hindered Scaffold) Branch1 O-Alkylation (Phenol Substitution) Start->Branch1 Branch2 Buchwald-Hartwig (Aryl Chloride Amination) Start->Branch2 Prob1 Failure Point: Tight Ion Pairing & Steric Clash Branch1->Prob1 Prob2 Failure Point: Slow Reductive Elimination Branch2->Prob2 Sol1 Intervention: Cs2CO3 in DMF (Cesium Effect) Prob1->Sol1 Sol2 Intervention: Pd/BrettPhos (Steric Acceleration) Prob2->Sol2 End1 High-Yield Alkyl Ether Sol1->End1 End2 High-Yield Arylamine Sol2->End2

Figure 1: Decision tree for functionalizing the sterically hindered 2-(4-Chloro-2-methylphenyl)phenol scaffold.

Module 1: O-Alkylation of the Hindered Phenol

Q: My standard Williamson ether synthesis (NaH/THF or K₂CO₃/Acetone) is yielding <10% conversion. What is causing this, and how do I fix it?

The Causality: The reaction is failing due to a combination of tight ion-pairing and the steric umbrella of the 2'-methyl group. Sodium (Na⁺) and Potassium (K⁺) ions coordinate tightly to the phenoxide oxygen. Because the adjacent biaryl methyl group restricts the approach angle of the incoming electrophile, this tight ion pair physically blocks the SN2 trajectory required for alkylation.

The Solution: You must leverage the "Cesium Effect" [1]. By switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF, you fundamentally change the transition state. The large ionic radius of Cs⁺ (1.67 Å) diffuses its positive charge, resulting in exceptionally weak coordination to the phenoxide anion. This generates a "naked," highly nucleophilic oxygen that can aggressively attack the electrophile, entirely bypassing the steric barrier [2].

Self-Validating Protocol: High-Yield O-Alkylation

Note: This protocol is self-validating; the color change from clear to deep yellow upon the addition of Cs₂CO₃ confirms the successful generation of the naked phenoxide.

  • Preparation: Charge an oven-dried Schlenk flask with 2-(4-Chloro-2-methylphenyl)phenol (1.0 equiv) and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvation: Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Stir vigorously at room temperature for 30 minutes. Validation checkpoint: The solution will turn a vibrant yellow, indicating phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe. Heat the reaction to 60 °C for 12 hours.

  • Workup: Quench with DI water. Extract with EtOAc (3x). Critical step: Wash the combined organic layers with 5% aqueous LiCl (5x) to completely strip the DMF. Dry over Na₂SO₄, filter, and concentrate.

Module 2: Buchwald-Hartwig Amination of the Aryl Chloride

Q: I am attempting a C-N cross-coupling on the 4-chloro position with a primary amine. The reaction stalls, and I observe palladium black precipitation. Which ligand should I use?

The Causality: Palladium black precipitation indicates catalyst death, which occurs when the catalytic cycle stalls and the active Pd(0) species aggregates. In bulky biaryl systems, the rate-limiting step is almost always reductive elimination [3]. Standard ligands (like dppf or BINAP) cannot force the sterically demanding biaryl moiety and the amine close enough together on the palladium center to form the C-N bond.

The Solution: Employ a highly bulky biarylphosphine ligand such as BrettPhos (for primary amines) or RuPhos (for secondary amines) [4]. It seems counterintuitive to use a bulky ligand for a bulky substrate, but the massive steric profile of BrettPhos (specifically its triisopropylphenyl ring) crowds the palladium center. This physical crowding forces the aryl and amine ligands into a tight, V-shaped geometry, dramatically lowering the activation energy required for reductive elimination and preventing catalyst decomposition [3].

Self-Validating Protocol: Buchwald-Hartwig Amination

Note: The use of a weak base (NaOtBu) and a pre-catalyst ensures controlled, on-cycle generation of the active Pd(0) species.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with the O-protected 2-(4-Chloro-2-methylphenyl)phenol (1.0 equiv), the primary amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Alternatively, use the BrettPhos Pd G3 precatalyst (4 mol%) for superior initiation.

  • Solvent: Add anhydrous, degassed toluene to reach a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate for column chromatography.

Quantitative Data Summary

The following tables summarize the expected experimental outcomes based on the mechanistic principles outlined above.

Table 1: Optimization of Phenol O-Alkylation (Model Electrophile: Benzyl Bromide)

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
NaHTHF60< 10%Tight ion pairing; steric clash prevents SN2 attack.
K₂CO₃Acetone6015%Insufficient nucleophilicity of the phenoxide.
Cs₂CO₃ DMF 60 92% "Cesium effect" generates a highly reactive, naked phenoxide.

Table 2: Optimization of C-N Cross-Coupling (Model Nucleophile: Primary Alkyl Amine)

LigandBaseTemp (°C)Yield (%)Rate-Limiting Step Dynamics
dppfNaOtBu100< 5%Reductive elimination stalls; Pd black forms.
XPhosNaOtBu10045%Moderate steric acceleration; incomplete conversion.
BrettPhos NaOtBu 100 95% Extreme steric crowding accelerates reductive elimination.
References
  • Fiedler, W. J., & Hesse, M. (1993). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Helvetica Chimica Acta. Available at:[Link]

  • Zhu, X., et al. (2013). "β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tian, Y., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. Available at:[Link]

  • Green, R. A., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Analytical Methods for 2-(4-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) analytical method for the quantification of 2-(4-Chloro-2-methylphenyl)phenol. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure. The principles and protocols described herein are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory acceptability.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2][3] For the quantification of a specific analyte like 2-(4-Chloro-2-methylphenyl)phenol, a validated GC-MS method ensures the reliability, accuracy, and precision of the generated data, which is paramount in research and pharmaceutical development. This guide will explore the core validation parameters, offering a comparative perspective on experimental design and acceptance criteria, all within the framework of established regulatory standards.

The Analytical Challenge: 2-(4-Chloro-2-methylphenyl)phenol

2-(4-Chloro-2-methylphenyl)phenol is a phenolic compound whose accurate quantification is essential for various applications, from environmental monitoring to its potential role as a pharmaceutical intermediate or impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile compounds, offering high separation efficiency and definitive identification.[4][5] However, to ensure the integrity of the analytical results, a rigorous validation of the GC-MS method is indispensable.

Foundational Pillars of Method Validation

The validation process is guided by several key international documents, most notably the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[1][6] This guideline, along with guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), provides a comprehensive framework for the validation of analytical methods.[7][8][9]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This is achieved by assessing a set of performance characteristics, often referred to as validation parameters.

A Comparative Approach to Validation Parameters

This guide will now delve into the critical validation parameters, presenting a detailed protocol for each and comparing different experimental approaches where applicable. For the purpose of this guide, we will consider a hypothetical GC-MS method for the analysis of 2-(4-Chloro-2-methylphenyl)phenol.

Hypothetical GC-MS Method Parameters
ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantifier Ion To be determined during method development
Qualifier Ions To be determined during method development

Specificity

The Why: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For a GC-MS method, specificity is often enhanced by the use of mass spectrometric detection, particularly in Selected Ion Monitoring (SIM) mode.[9]

Experimental Protocol:

  • Analyte Identification: Inject a standard solution of 2-(4-Chloro-2-methylphenyl)phenol to determine its retention time and mass spectrum.

  • Interference Study:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze samples of known related substances or potential impurities individually to see if they co-elute with the analyte.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact analyte.

Comparative Insights:

ApproachDescriptionAdvantagesDisadvantages
Peak Purity Analysis (with spectral data) Utilizes software to assess the homogeneity of the chromatographic peak by comparing mass spectra across the peak.Provides a high degree of confidence in the absence of co-eluting impurities.Requires appropriate software and may not detect impurities with very similar mass spectra.
Orthogonal Method Comparison Compares the results from the GC-MS method with those from a different analytical technique, such as High-Performance Liquid Chromatography (HPLC).Provides strong, independent confirmation of specificity.Requires the development and validation of a second analytical method.

Data Presentation:

SampleAnalyte Peak ObservedInterfering Peaks at Analyte RTPeak Purity Index
BlankNoNoN/A
Analyte StandardYesN/A> 0.999
PlaceboNoNoN/A
Stressed Sample (Acid)YesNo> 0.995
Stressed Sample (Base)YesNo> 0.996

Linearity

The Why: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a given range.[10]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-(4-Chloro-2-methylphenyl)phenol at different concentrations, spanning the expected range of the analytical method (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (r²), y-intercept, and slope of the regression line.

Comparative Insights on Acceptance Criteria:

ParameterCommon Acceptance CriterionStricter Acceptance Criterion
Correlation Coefficient (r) ≥ 0.99≥ 0.999
Coefficient of Determination (r²) ≥ 0.98≥ 0.998
Y-intercept Should not be significantly different from zero.A statistical test (e.g., t-test) to confirm the y-intercept is not statistically different from zero.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
515234, 15487, 1536515362
1030125, 30569, 3034730347
2061258, 60987, 6112361123
40122547, 123158, 122853122853
60185478, 186254, 185896185876
Linear Regression Results
Slope 3085.4
Y-intercept 25.3
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996

Accuracy

The Why: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[9][10]

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of 2-(4-Chloro-2-methylphenyl)phenol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery for each replicate.

Comparative Insights on Experimental Design:

ApproachDescriptionAdvantagesDisadvantages
Spiked Placebo The analyte is added to a representative matrix that does not contain the analyte.Most common and straightforward approach.May not be feasible if a true placebo is not available.
Standard Addition The analyte is added to the actual sample at different concentrations.Useful when a placebo is unavailable or when matrix effects are significant.More complex and time-consuming.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)
80%8.07.9, 8.1, 8.098.8, 101.3, 100.0100.0
100%10.09.9, 10.2, 10.199.0, 102.0, 101.0100.7
120%12.011.8, 12.1, 11.998.3, 100.8, 99.299.4
Overall Mean Recovery 100.0

Precision

The Why: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in the range of the method, with three replicates for each concentration.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision):

    • This is assessed by means of an inter-laboratory trial and is not typically required for methods intended for use within a single laboratory.

Data Presentation:

Precision LevelParameterDay 1 / Analyst 1Day 2 / Analyst 2
Repeatability Mean Conc. (µg/mL)10.0510.08
SD0.080.09
%RSD0.8%0.9%
Intermediate Precision Overall Mean Conc. (µg/mL)10.07
Overall SD0.10
Overall %RSD1.0%

Acceptance Criteria: The acceptance criteria for precision can vary depending on the application of the method. For the assay of a major component, a Relative Standard Deviation (RSD) of not more than 2% is often required.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Why:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Comparative Approaches for Determination:

MethodDescriptionAdvantagesDisadvantages
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.Simple and can be used when instrumental noise is not the primary factor.Subjective and not statistically rigorous.
Signal-to-Noise Ratio The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.Widely accepted and easy to calculate from the chromatogram.The determination of the noise can be variable.
Based on the Standard Deviation of the Response and the Slope LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.Statistically sound and objective.Requires a well-defined calibration curve near the limit of detection.

Data Presentation:

ParameterSignal-to-Noise RatioBased on Calibration Curve
LOD 0.1 µg/mL0.12 µg/mL
LOQ 0.3 µg/mL0.36 µg/mL

Robustness

The Why: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][10]

Experimental Protocol:

  • Identify critical GC-MS parameters that could potentially influence the results (e.g., inlet temperature, oven ramp rate, carrier gas flow rate, ion source temperature).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the analytical results (e.g., peak area, retention time, peak shape).

Data Presentation:

Parameter VariedVariationRetention Time ShiftPeak Area Change (%)System Suitability
Inlet Temperature± 5 °C< 0.1 min< 2%Pass
Oven Ramp Rate± 1 °C/min< 0.2 min< 3%Pass
Flow Rate± 0.1 mL/min< 0.3 min< 4%Pass

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams illustrate the overall workflow and the decision-making process.

Validation_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase P1 Define Analytical Method P2 Establish Validation Protocol & Acceptance Criteria P1->P2 E1 Specificity P2->E1 E2 Linearity E1->E2 E3 Accuracy E2->E3 E4 Precision E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Compile Validation Report E6->R1 R2 Method Implementation R1->R2

Caption: Overall workflow for the validation of a GC-MS analytical method.

Specificity_Workflow start Start step1 Inject Analyte Standard Determine Retention Time & Mass Spectrum start->step1 end End step2 Analyze Blank & Placebo Check for Interferences step1->step2 step3 Perform Forced Degradation Study Analyze Stressed Samples step2->step3 decision Interference Observed? step3->decision step4 Method is Specific Document Results decision->step4 No step5 Optimize Method Re-evaluate Specificity decision->step5 Yes step4->end step5->step1

Caption: Decision workflow for assessing the specificity of the analytical method.

Conclusion

The validation of a GC-MS method for the quantification of 2-(4-Chloro-2-methylphenyl)phenol is a systematic and scientifically rigorous process. This guide has provided a comparative framework for approaching the key validation parameters, grounded in the principles of international regulatory guidelines. By carefully designing and executing the validation studies as outlined, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data. The choice of specific experimental designs and acceptance criteria should always be justified and appropriate for the intended purpose of the analytical method.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Eurachem. Method Validation. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Euroreference. (2016). Eurachem guidance on validating analytical methods. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods. [Link]

  • PubMed. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PMC. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. [Link]

  • ResearchGate. (2024). (PDF) Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • Academia.edu. (PDF) GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. [Link]

  • ScienceDirect. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. [Link]

  • Analyst (RSC Publishing). (2023). Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water. [Link]

  • ResearchGate. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples | Request PDF. [Link]

  • PMC. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-(4-Chloro-2-methylphenyl)phenol and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities. This guide presents a comprehensive experimental framework for assessing the antimicrobial efficacy of 2-(4-Chloro-2-methylphenyl)phenol, a substituted phenolic compound, against a panel of standard antimicrobial agents. We provide detailed, validated protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI). By explaining the scientific rationale behind experimental design and comparing the compound against agents with distinct mechanisms of action—such as Chloroxylenol, Triclosan, and Ciprofloxacin—this document serves as a practical manual for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Introduction

The development of novel antimicrobial agents is a critical priority in the global fight against drug-resistant pathogens. Substituted phenolic compounds have long been recognized for their antimicrobial properties, and systematic evaluation of new derivatives is a key strategy in this endeavor. 2-(4-Chloro-2-methylphenyl)phenol belongs to this chemical class, and its structure suggests potential bioactivity worthy of investigation.

This guide provides a robust, scientifically-grounded methodology for characterizing the antimicrobial profile of this test compound. The objective is not to present pre-existing data, but rather to establish a self-validating experimental system for any research team to generate high-quality, comparable data. We will detail the protocols for essential efficacy endpoints and contextualize the results through direct comparison with well-characterized standard agents, providing the foundation for a thorough and reliable assessment.

Compound Profiles & Mechanisms of Action

A rigorous comparison requires benchmark agents with well-understood mechanisms. We have selected three standard agents representing distinct classes of antimicrobials to provide a comprehensive comparative context for the test compound.

Test Compound: 2-(4-Chloro-2-methylphenyl)phenol
  • Chemical Class: Substituted, Chlorinated Phenol.

  • Postulated Mechanism of Action: Based on its structural similarity to other phenolic compounds, the primary antimicrobial action of 2-(4-Chloro-2-methylphenyl)phenol is likely multifaceted. At lower concentrations, it is expected to increase the permeability of the bacterial cytoplasmic membrane by disrupting the lipid bilayer and embedded proteins.[1][2] This leads to the leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force.[1] At higher concentrations, it likely causes extensive cell membrane damage and widespread denaturation of cytoplasmic proteins and enzymes, leading to cell death.[3][4] The presence of a chlorine substituent often increases the lipophilicity and potency of phenolic compounds.[2]

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane Lipid Bilayer & Membrane Proteins Ions Ions (K+, H+) Membrane->Ions Leakage ATP_Synthase ATP Synthase Transport_Proteins Transport Proteins Enzymes Essential Enzymes & Cytoplasmic Proteins Compound 2-(4-Chloro-2- methylphenyl)phenol Compound->Membrane Disrupts Integrity Compound->ATP_Synthase Inhibits Compound->Transport_Proteins Inhibits Compound->Enzymes Denatures (High Conc.)

Caption: Postulated mechanism of phenolic compound action.

Standard Antimicrobial Agents for Comparison
  • Chloroxylenol (PCMX):

    • Chemical Class: Halogenated Phenol.[5]

    • Mechanism of Action: As a related phenolic compound, chloroxylenol's primary mode of action is the disruption of microbial cell walls and the inactivation of essential enzymes.[5][6][7] Its hydroxyl (-OH) group is thought to bind to proteins on the bacterial cell membrane, leading to structural failure and leakage of cellular contents.[6][8] Its selection provides a benchmark for classic, membrane-targeting antiseptic action.

  • Triclosan:

    • Chemical Class: Biphenyl Ether.[9]

    • Mechanism of Action: Triclosan exhibits a dual mechanism. At lower, bacteriostatic concentrations, it specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is critical for fatty acid synthesis and, consequently, for building and maintaining cell membranes.[9][10] Vertebrates lack this enzyme, providing a degree of selective toxicity.[9] At higher, biocidal concentrations, it acts more like a general antiseptic, causing broad damage to cytoplasmic and membrane targets.[9]

  • Ciprofloxacin:

    • Chemical Class: Fluoroquinolone Antibiotic.[11]

    • Mechanism of Action: Ciprofloxacin operates via a fundamentally different pathway. Its bactericidal action results from the inhibition of two essential Type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are required for bacterial DNA replication, transcription, repair, and recombination.[14][15] By trapping these enzymes on the DNA strand, ciprofloxacin causes lethal double-strand breaks.[12] This agent serves as a control representing a highly specific, intracellular metabolic target.

Experimental Design for Efficacy Evaluation

The cornerstone of antimicrobial efficacy testing is the determination of the minimum concentration of a compound required to inhibit growth (MIC) and to kill the bacteria (MBC). This section provides standardized protocols to ensure reproducibility and comparability.

Overview of the Antimicrobial Susceptibility Testing (AST) Cascade

The experimental workflow is a two-step cascade. The MIC assay is performed first to identify the lowest concentration that prevents visible microbial growth. Subsequently, the MBC assay is conducted by sub-culturing from the MIC assay wells that show no growth to determine the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

start Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_compounds Prepare Serial 2-Fold Dilutions of Test & Standard Compounds start->prep_compounds inoculate Inoculate Microtiter Plate Wells with Bacteria and Compounds start->inoculate prep_compounds->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate mic_read Visually Inspect for Turbidity Determine MIC incubate->mic_read subculture Sub-culture Aliquots from Clear Wells (MIC, MICx2, MICx4) onto Agar Plates mic_read->subculture Proceed if growth is inhibited incubate_agar Incubate Agar Plates (e.g., 18-24h at 37°C) subculture->incubate_agar mbc_read Count Colonies (CFU) Determine MBC (≥99.9% Kill) incubate_agar->mbc_read

Caption: Experimental workflow for MIC and MBC determination.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[16] This standard ensures inter-laboratory reproducibility.

Materials:

  • 96-well, U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). The use of Mueller-Hinton broth is the standard recommended for susceptibility testing to minimize variability.[17][18]

  • Test and standard compounds, solubilized in an appropriate solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation (Causality: Standardization is Key):

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for ensuring the final inoculum density is consistent and correct.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at a concentration that is 2x the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[16]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a quantitative follow-up to the MIC test to determine the concentration at which an agent is bactericidal.

Methodology:

  • Sub-culturing from MIC Plate:

    • Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a 10 µL aliquot from each of these wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[19]

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) that have grown from each spot.

  • Determining the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum concentration (~5 x 10⁵ CFU/mL).[17][18]

    • For a 10 µL spot plate, a 99.9% kill corresponds to ≤5 colonies, assuming an initial inoculum of 5 x 10⁵ CFU/mL.

Data Analysis and Presentation

Systematic data presentation is crucial for direct comparison. All MIC and MBC values should be recorded and tabulated.

Data Summary Table
MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292132-(4-Chloro-2-methylphenyl)phenol
Chloroxylenol
Triclosan
Ciprofloxacin
E. coli ATCC 259222-(4-Chloro-2-methylphenyl)phenol
Chloroxylenol
Triclosan
Ciprofloxacin
P. aeruginosa ATCC 278532-(4-Chloro-2-methylphenyl)phenol
Chloroxylenol
Triclosan
Ciprofloxacin
Interpretation

The ratio of MBC to MIC is a useful metric for classifying the primary effect of an antimicrobial agent.

  • Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

This distinction is critical in drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised hosts.

Conclusion

This guide provides a standardized, authoritative framework for the initial in vitro evaluation of 2-(4-Chloro-2-methylphenyl)phenol. By adhering to CLSI-based protocols and performing direct comparisons against standard agents with diverse mechanisms of action, researchers can generate robust and reliable data on the compound's antimicrobial spectrum and potency. This foundational analysis is an indispensable first step in the long and complex pathway of antimicrobial drug discovery and development. The methodologies described herein ensure that the generated data is both scientifically sound and directly comparable to the broader field of antimicrobial research.

References

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  • Chloroxylenol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chloroxylenol]
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A Comparative Guide to the Reactivity of 2-(4-Chloro-2-methylphenyl)phenol in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Structure on Catalytic Efficiency

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The success of these transformations is not solely dependent on the palladium catalyst itself but is critically governed by the ancillary ligands that coordinate to the metal center. Among the most powerful and versatile of these are the biaryl monophosphine ligands, a class of compounds whose steric and electronic properties can be finely tuned to achieve remarkable catalytic activity.[4][5]

This guide focuses on 2-(4-Chloro-2-methylphenyl)phenol , a substituted biaryl phenol. While not a catalyst itself, this molecule represents a crucial starting point—a precursor to highly specialized phosphine ligands. The specific arrangement of its chloro and methyl substituents provides a unique electronic and steric profile that translates directly into the performance of the final catalyst system. Here, we will dissect the reactivity of this precursor, benchmark its potential performance in key catalytic cycles against established alternatives, and provide the experimental framework necessary for its practical application and evaluation.

From Phenol to Phosphine: Crafting the Ligand

The primary role of 2-(4-Chloro-2-methylphenyl)phenol in modern catalysis is as a scaffold for creating bulky, electron-rich phosphine ligands. The transformation typically involves a two-step process: O-functionalization followed by phosphination.

  • Activation of the Hydroxyl Group: The phenolic hydroxyl group is first converted into a better leaving group, often a triflate (-OTf) or nonaflate (-ONf). This is a critical activation step, preparing the molecule for the introduction of the phosphine moiety.

  • Phosphination: The activated precursor undergoes a cross-coupling reaction (e.g., with a secondary phosphine like dicyclohexylphosphine or di-tert-butylphosphine) or a lithiation-trapping sequence to install the phosphine group, yielding the final biaryl monophosphine ligand.

The substituents on the phenolic ring—in this case, a chloro group at the 4-position and a methyl group at the 2-position—are not mere spectators. The electron-withdrawing nature of the chlorine atom and the steric bulk and electron-donating character of the ortho-methyl group are strategically positioned to influence the resulting ligand's properties.[6] This pre-installed functionality is a key principle of rational ligand design.[7][8]

The Heart of the Matter: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, forges a C-C bond between an organohalide and an organoboron compound.[1][2] The biaryl phosphine ligand is essential for the efficiency of the catalytic cycle, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Catalytic Cycle Mechanism

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + R¹-X Trans_Complex R¹-Pd(II)L₂(R²) OA_Complex->Trans_Complex Transmetalation + R²-B(OR)₂ + Base Trans_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans_Complex->Product

Caption: The Suzuki-Miyaura cross-coupling cycle.

A ligand derived from 2-(4-Chloro-2-methylphenyl)phenol is expected to influence this cycle in two ways:

  • Steric Hindrance: The ortho-methyl group, combined with a bulky phosphine (e.g., -PCy₂), creates a sterically demanding pocket around the palladium center. This bulk promotes the reductive elimination step—often the rate-limiting step—accelerating catalyst turnover.[5][10]

  • Electronic Effects: The chloro group is electron-withdrawing, which can make the palladium center more electrophilic, potentially facilitating the initial oxidative addition of the aryl halide. This is balanced by the electron-donating nature of the methyl group and the phosphine itself.

Benchmarking Reactivity: A Comparative Analysis

To objectively evaluate the potential of a ligand derived from 2-(4-Chloro-2-methylphenyl)phenol (let's hypothetically name the dicyclohexylphosphine derivative CM-XPhos ), we compare its projected performance against widely-used, commercially available Buchwald ligands in a standard Suzuki-Miyaura coupling of a challenging substrate, 4-chloroanisole, with phenylboronic acid.

LigandPrecursor StructureKey FeaturesExpected Performance (Yield)Catalyst Loading (mol%)Rationale
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHigh electron density from methoxy groups; moderate bulk.>95%1-2Excellent general ligand, promotes oxidative addition and reductive elimination.[5]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery high steric bulk from isopropyl groups.>98%0.5-1Extremely effective for hindered substrates; accelerates reductive elimination.[5]
JohnPhos (2-Biphenyl)di-tert-butylphosphineLess bulky biaryl backbone, but very bulky phosphine.~90%2Effective, but generally requires higher catalyst loading for challenging substrates.[10]
CM-XPhos (Hypothetical) 2-(4-Chloro-2-methylphenyl)phenol DerivativeModerate bulk (ortho-methyl); mixed electronic effects (Cl vs. Me).90-97% 1-2 The ortho-methyl group provides necessary steric bulk to promote reductive elimination. The electron-withdrawing chloro group may enhance oxidative addition of aryl chlorides, potentially offering an advantage for these specific substrates. Performance is expected to be competitive with SPhos.

This table presents expected outcomes based on established structure-activity relationships for biaryl phosphine ligands. Experimental verification is required.

Alternative Reactivity: Oxidative Biaryl Coupling

Beyond serving as a ligand precursor, phenols themselves can participate directly in catalytic cycles. Aerobic oxidative coupling, often catalyzed by ruthenium or copper complexes, allows for the direct formation of C-C bonds between two phenol units.[11][12] In this context, 2-(4-Chloro-2-methylphenyl)phenol could undergo homocoupling to form a symmetric tetra-substituted biphenol, a valuable intermediate for polymers or more complex ligand scaffolds. This pathway proceeds via a radical mechanism, where the catalyst facilitates one-electron oxidation of the phenol.[11]

Experimental Protocols for Benchmarking

To validate the performance of a new ligand, a systematic experimental approach is crucial. The following protocols provide a framework for synthesis and comparative catalytic testing.

Protocol 1: Synthesis of a Biaryl Phosphine Ligand (General Procedure)

This protocol outlines the synthesis of a dicyclohexylphosphine ligand from a biaryl phenol precursor.

Synthesis_Workflow Start 1. Start with 2-(4-Chloro-2-methylphenyl)phenol Triflation 2. Triflation: - Dissolve in CH₂Cl₂ - Add Pyridine - Cool to 0°C - Add Tf₂O dropwise Start->Triflation Workup1 3. Aqueous Workup & Purification Triflation->Workup1 Phosphination 4. Lithiation & Phosphination: - Dissolve triflate in THF - Cool to -78°C - Add n-BuLi - Add Cy₂PCl Workup1->Phosphination Workup2 5. Quench, Extract & Purify (Chromatography) Phosphination->Workup2 Product 6. Final Ligand: 'CM-XPhos' Workup2->Product

Caption: Workflow for the synthesis of a biaryl phosphine ligand.

Step-by-Step Methodology:

  • Triflate Formation:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the biaryl phenol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude triflate by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Phosphination:

    • In an oven-dried flask under inert atmosphere, dissolve the purified biaryl triflate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise and stir for 1 hour at -78 °C.

    • Add chlorodicyclohexylphosphine (Cy₂PCl, 1.2 eq) dropwise and stir for an additional 2 hours at -78 °C.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction carefully with degassed water. Extract the product with ethyl acetate or toluene.

    • Wash the combined organic layers with degassed brine, dry over Na₂SO₄, and concentrate.

    • Purify the final ligand by flash column chromatography under an inert atmosphere.

Protocol 2: Benchmarking Suzuki-Miyaura Cross-Coupling

Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox, add Pd₂(dba)₃ (0.5 mol%) and the phosphine ligand (e.g., CM-XPhos, 1.1 mol%) to a vial.

    • Add anhydrous toluene and stir for 20 minutes.

  • Reaction Setup:

    • To a separate oven-dried reaction vial, add 4-chloroanisole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

    • Add the pre-formed catalyst solution to the vial containing the reagents.

    • Seal the vial, remove from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Monitoring and Analysis:

    • Stir the reaction for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion and yield.[5]

  • Workup and Isolation:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography to determine the isolated yield.

Conclusion and Future Outlook

2-(4-Chloro-2-methylphenyl)phenol is more than a simple substituted phenol; it is a carefully designed building block for high-performance catalytic systems. A phosphine ligand derived from this precursor is predicted to exhibit robust performance in palladium-catalyzed cross-coupling reactions, particularly for challenging aryl chloride substrates. The interplay of the ortho-methyl group's steric influence and the chloro-substituent's electronic pull creates a nuanced ligand architecture that balances the demands of the catalytic cycle.

The true value of this guide lies in its application. By following the provided protocols, researchers can synthesize and benchmark this and other novel ligands, contributing to the ever-expanding toolbox of synthetic chemistry. The systematic comparison against established standards is crucial for identifying ligands that not only match but potentially exceed the current state-of-the-art, enabling the synthesis of complex molecules with greater efficiency and under milder conditions.

References

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A Comparative Guide to Structural Validation: XRPD and Orthogonal Methods for Chlorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Validation

In pharmaceutical research and fine chemical synthesis, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the fundamental determinant of its function, safety, and efficacy. The seemingly minor substitution of a single atom or a change in crystalline arrangement can profoundly alter a compound's properties. This guide addresses the critical task of structural validation for complex organic molecules, using a representative chlorinated biaryl phenol as a case study.

While this guide is centered on the structural validation of 2-(4-Chloro-2-methylphenyl)phenol, a comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no publicly available crystal structure for this specific compound. This is a common scenario in industrial research where novel compounds are synthesized daily.

Therefore, to illustrate a robust, real-world validation workflow, this guide will use the closely related and structurally characterized compound, 2-[(4-Chlorophenyl)aminomethyl]phenol (Formula: C₁₃H₁₂ClNO), as a surrogate. The complete single-crystal X-ray diffraction data for this molecule provides a verifiable "ground truth" against which we can compare the outputs and utility of various analytical techniques.[1][2]

Our primary focus will be on X-ray Powder Diffraction (XRPD) , a ubiquitous technique for the analysis of bulk crystalline materials. We will detail its application and, crucially, compare its analytical power to orthogonal—and often complementary—methods: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to build self-validating analytical systems for confident structural elucidation.

The Role of X-ray Powder Diffraction (XRPD) in Bulk Material Analysis

XRPD is a non-destructive technique that provides a characteristic "fingerprint" of a crystalline solid.[3][4] The foundational principle is Bragg's Law, which describes the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[4]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between atomic planes in the crystal

  • θ is the angle of incidence of the X-rays

In an XRPD experiment, a powdered sample containing millions of randomly oriented microcrystals is irradiated with X-rays. For every set of lattice planes (d-spacing), there will be a statistically significant number of crystallites oriented at the precise angle (θ) to satisfy Bragg's law, producing a diffraction peak. The output is a diffractogram , a plot of diffracted X-ray intensity versus the diffraction angle (2θ).[4]

This diffractogram is a rich source of information about the bulk sample, including:

  • Phase Identification: The unique positions and relative intensities of the diffraction peaks serve as a definitive fingerprint for a specific crystalline phase.[3][5]

  • Crystalline Purity: The presence of peaks not associated with the main phase can indicate crystalline impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same molecule will produce distinct XRPD patterns.

  • Unit Cell Information: The peak positions can be used to determine the lattice parameters of the crystal's unit cell.

Experimental Protocol: XRPD Analysis

A typical XRPD workflow involves careful sample preparation, precise data acquisition, and rigorous analysis.

  • Sample Preparation: The primary goal is to present a sample with a large number of randomly oriented crystallites.

    • Grinding: The bulk sample is gently ground in an agate mortar and pestle. Causality: This step is crucial to break up larger crystals and minimize preferred orientation, where non-spherical crystals tend to lie in a preferred direction, biasing the intensities of certain diffraction peaks.[4][5]

    • Mounting: The fine powder is packed into a sample holder. Care is taken to create a flat surface that is perfectly coplanar with the holder's reference surface to avoid errors in peak positions.

  • Data Acquisition: The analysis is performed using a powder diffractometer.

    • Instrument Setup: A standard Bragg-Brentano geometry is commonly used.[4]

    • Parameters: The choice of parameters is critical for data quality.

ParameterTypical ValueRationale
X-ray SourceCu Kα (λ = 1.5406 Å)Copper is the most common source for organic compounds, providing good resolution without causing significant fluorescence.[3]
Voltage & Current40 kV & 40 mAStandard operating parameters for generating sufficient X-ray flux.
Scan Range (2θ)2° to 40°This range covers the most information-rich region for most organic molecules.[6]
Step Size0.02°A small step size ensures good resolution and accurate peak position determination.
Scan Speed1-2°/minuteA slower scan speed improves the signal-to-noise ratio, which is essential for detecting weak peaks from impurities.
  • Data Analysis:

    • Phase Identification: The experimental diffractogram is compared against a reference database like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[7][8][9][10]

    • Purity Assessment: Any peaks that do not match the reference pattern of the target compound are investigated as potential impurities.

XRPD Workflow Diagram

XRPD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Bulk Bulk Crystalline Sample Grind Gentle Grinding Bulk->Grind Mount Mounting in Holder Grind->Mount Diffractometer Powder Diffractometer (Cu Kα radiation) Mount->Diffractometer Diffractogram Generate Diffractogram (Intensity vs. 2θ) Diffractometer->Diffractogram Compare Compare to Database (e.g., ICDD PDF) Diffractogram->Compare Assess Assess Purity & Phase Compare->Assess Result Result Assess->Result Phase & Purity Confirmed

Caption: Workflow for structural validation using XRPD.

Comparative Analysis: XRPD vs. Orthogonal Techniques

While powerful, XRPD provides information on the bulk crystalline arrangement, not the covalent molecular structure itself. A self-validating system requires orthogonal techniques that probe different molecular properties.

TechniqueInformation ProvidedSample TypePrimary Use Case
XRPD Crystalline phase, purity, lattice parametersPowderBulk material characterization, QC, polymorph screening
SC-XRD Absolute 3D atomic structure, bond lengths/anglesSingle CrystalUnambiguous structure determination of new compounds
NMR Molecular connectivity, chemical environment of atomsSolutionConfirmation of covalent structure, stereochemistry
MS Molecular weight, elemental formulaSolid, Liquid, GasConfirmation of molecular formula and identity
Single-Crystal X-ray Diffraction (SC-XRD): The "Gold Standard"

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[11] By analyzing the full diffraction pattern from a single, high-quality crystal, one can solve the entire crystal structure, yielding atomic coordinates, bond lengths, and bond angles.[11]

  • Comparison to XRPD:

    • Information: SC-XRD provides the absolute structure, which is the ultimate answer key for validation. XRPD provides a fingerprint that confirms if the bulk material matches a known structure.

    • Sample Requirement: The major bottleneck for SC-XRD is the need to grow a suitable single crystal (typically >30 microns), which can be challenging.[12] XRPD conveniently uses a bulk powder.[12]

    • Causality: For our surrogate, 2-[(4-Chlorophenyl)aminomethyl]phenol , SC-XRD analysis yields the precise crystal data: Triclinic system, space group P -1, and unit cell dimensions of a = 5.5842 Å, b = 7.9485 Å, c = 13.023 Å.[1] This level of detail is unattainable by XRPD alone. Once this "gold standard" data is known, a theoretical XRPD pattern can be calculated from it. The experimental XRPD pattern of a new bulk batch can then be compared to this calculated pattern to confirm it is the same crystalline phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C) within a molecule in solution.[13] It provides definitive information about the covalent bonding framework—which atoms are connected to which—and offers insights into the 3D conformation in solution.

  • Comparison to XRPD:

    • Information: NMR confirms the molecular structure, while XRPD confirms the crystalline structure. They are fundamentally complementary. An amorphous solid and a crystalline solid of the same compound will produce identical NMR spectra but will have a broad, featureless "halo" versus a sharp, defined pattern in XRPD, respectively.

    • Causality: For our surrogate, ¹H NMR would confirm the presence of the distinct aromatic protons on both phenyl rings, the methylene bridge protons (-CH₂-), and the exchangeable phenol (-OH) and amine (-NH) protons. 2D NMR experiments like COSY and HMBC would then be used to establish the connectivity between these protons and their adjacent carbons, confirming the complete bonding network of 2-[(4-Chlorophenyl)aminomethyl]phenol. This confirms the molecule was synthesized correctly, while XRPD confirms it crystallized in the desired solid form.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] Its primary role in this context is to determine the molecular weight of the compound and, through high-resolution measurements, its elemental formula.

  • Comparison to XRPD:

    • Information: MS provides the molecular weight and formula, fundamental properties that XRPD cannot determine.

    • Causality: For our surrogate (C₁₃H₁₂ClNO), a high-resolution mass spectrometer would detect a molecular ion peak corresponding to the exact mass of this formula. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural clues.[14][15][16][17][18] For example, cleavage of the C-N bond would result in predictable fragment ions, the masses of which would further support the proposed structure.[15][18] This confirms the correct atoms are present in the correct quantities, which is a prerequisite for any further structural analysis by NMR or diffraction methods.

An Integrated Strategy for Self-Validating Structural Analysis

Integrated_Strategy MS Mass Spectrometry (MS) Result_MS Confirms: - Molecular Weight - Elemental Formula (C₁₃H₁₂ClNO) MS->Result_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Result_NMR Confirms: - Covalent Structure - Atomic Connectivity NMR->Result_NMR SCXRD Single-Crystal XRD (SC-XRD) Result_SCXRD Determines: - Absolute 3D Structure - Crystal System & Packing (Provides Ground Truth) SCXRD->Result_SCXRD XRPD X-ray Powder Diffraction (XRPD) Result_XRPD Confirms: - Bulk Phase Identity - Crystalline Purity (Matches SC-XRD Data) XRPD->Result_XRPD Final Unambiguous Structural Validation Result_MS->Final Result_NMR->Final Result_SCXRD->Final Result_XRPD->Final

Caption: Integrated workflow for complete structural validation.

Conclusion

The structural validation of a novel compound like 2-(4-Chloro-2-methylphenyl)phenol requires a multi-faceted analytical approach. While X-ray Powder Diffraction (XRPD) stands as an indispensable tool for characterizing the bulk crystalline properties of a material—confirming its phase identity, purity, and consistency—it does not operate in a vacuum. Its true power is realized when its findings are corroborated by orthogonal techniques.

Mass spectrometry first confirms the elemental formula, NMR spectroscopy then maps the covalent structure, and Single-Crystal XRD provides the ultimate, unambiguous 3D structure. With this complete picture established, XRPD transitions into its role as a rapid, reliable, and non-destructive method for routine quality control, ensuring that every synthesized batch matches the validated crystalline form. By integrating these techniques, researchers can build a self-validating system that provides the highest degree of confidence in a molecule's structure, a non-negotiable requirement in the fields of drug development and materials science.

References

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  • chemeurope.com. International Centre for Diffraction Data. Available at: [Link]

  • Wikipedia. International Centre for Diffraction Data. Available at: [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • IAEA. International Centre for Diffraction Data (ICDD). Available at: [Link]

  • USP29-NF24. General Chapters: <941> X-RAY DIFFRACTION. Available at: [Link]

  • Lightstone Corporation. About ICDD | Powder Diffraction/Crystal Structure Database. Available at: [Link]

  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Qu, Z.-R., et al. (2011). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Available at: [Link]

  • TutorChase. 1.2.5 Fragmentation Patterns in Mass Spectrometry (HL Only). IB DP Chemistry SL 2025 Notes. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • U.S. Pharmacopeia. <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022). Available at: [Link]

  • Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Available at: [Link]

  • USP-NF. Monographs Affected by Revision to <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). (2021). Available at: [Link]

  • ResearchGate. New NMR Structure Determination Methods for Prenylated Phenols. (2025). Available at: [Link]

  • Liu, B., et al. (2011). 2-[(4-Chloroanilino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2125. Available at: [Link]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. Available at: [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • PMDA. G-14: X-RAY POWDER DIFFRACTION METHOD. (2020). Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 2-(4-Chloro-2-methylphenyl)phenol and Chlorinated Biphenyls

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of environmental contaminants and industrial chemicals is paramount for risk assessment and the development of potential therapeutics. This guide provides an in-depth, objective comparison of the cytotoxic properties of 2-(4-Chloro-2-methylphenyl)phenol, a substituted ortho-phenylphenol, and chlorinated biphenyls (PCBs), a class of persistent organic pollutants. This comparison is grounded in their distinct chemical structures, mechanisms of action, and is supported by established experimental protocols to empower researchers in their own investigations.

Introduction: A Tale of Two Chlorinated Aromatics

While both 2-(4-Chloro-2-methylphenyl)phenol and chlorinated biphenyls are chlorinated aromatic hydrocarbons, their structural nuances give rise to distinct toxicological profiles. 2-(4-Chloro-2-methylphenyl)phenol belongs to the ortho-phenylphenol (OPP) family of biocides, used as fungicides and antibacterial agents.[1] In contrast, polychlorinated biphenyls (PCBs) are a class of 209 congeners once widely used in industrial applications like coolants and dielectric fluids in electrical equipment.[2][3][4] Their resistance to degradation has led to their persistence in the environment, posing ongoing health risks.[5][6]

This guide will dissect the cytotoxic mechanisms of these two compound classes and provide detailed methodologies for their comparative assessment, enabling a robust evaluation of their potential cellular damage.

Structural and Mechanistic Divergence in Cytotoxicity

The toxicity of these compounds is intimately linked to their chemical structures and how they are metabolized within the cell.

2-(4-Chloro-2-methylphenyl)phenol and its Congeners: The Role of Reactive Metabolites

The cytotoxicity of ortho-phenylphenols, including 2-(4-Chloro-2-methylphenyl)phenol, is largely attributed to their metabolic activation into reactive quinoid species.[1][7]

  • Metabolic Activation: Upon entering the cell, OPPs can be oxidized to form hydroquinones and subsequently benzoquinones.[7] These metabolites are highly reactive.

  • Redox Cycling and Oxidative Stress: The quinoid metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions.[1] This surge in ROS leads to oxidative stress, damaging cellular components like DNA, lipids, and proteins.

  • Cellular Consequences: The resulting cellular damage can trigger cytotoxic events, leading to cell death and, in some cases, enhanced cell proliferation as a compensatory response.[1][8] This mechanism is a crucial factor in the observed carcinogenicity of OPPs in the urinary bladder of rats.[1][8]

Chlorinated Biphenyls (PCBs): A Spectrum of Toxic Actions

The cytotoxicity of PCBs is complex and highly dependent on the specific congener, particularly the number and position of chlorine atoms on the biphenyl rings.[2][9]

  • Structural Classification: PCBs are broadly categorized into two groups based on their structure:

    • Coplanar (Dioxin-like) PCBs: These have few or no chlorine atoms in the ortho positions, allowing the two phenyl rings to adopt a planar configuration.[2][3][4] This shape allows them to bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of toxic effects similar to dioxins.[2][10]

    • Non-coplanar (Non-dioxin-like) PCBs: With chlorine atoms in the ortho positions, these molecules have a non-planar structure.[2][3][4] Their toxicity is generally not mediated by the AhR but through other mechanisms, including neurotoxic and immunotoxic effects.[2]

  • Mechanisms of Cytotoxicity:

    • Oxidative Stress: Similar to OPPs, PCBs and their metabolites can induce the formation of ROS, leading to oxidative stress and cellular damage.[5][11] Hydroxylated metabolites of PCBs, such as hydroquinones, are particularly implicated in this process.[5]

    • Mitochondrial Dysfunction: Some PCB metabolites can disrupt the mitochondrial membrane potential, compromising cellular energy production and triggering apoptosis.[5]

    • DNA Damage: PCB metabolites have been shown to induce DNA strand breaks, contributing to their mutagenic and carcinogenic potential.[12]

    • Inflammation: PCBs can provoke an inflammatory response, further contributing to cellular toxicity.[13]

The following diagram illustrates the divergent primary pathways of cytotoxicity for these two classes of compounds.

G cluster_0 2-(4-Chloro-2-methylphenyl)phenol Cytotoxicity cluster_1 Chlorinated Biphenyls (PCBs) Cytotoxicity OPP 2-(4-Chloro-2-methylphenyl)phenol Metabolism1 Metabolic Oxidation OPP->Metabolism1 Quinoid Reactive Quinoid Metabolites (Hydroquinones, Benzoquinones) Metabolism1->Quinoid Redox Redox Cycling Quinoid->Redox ROS1 Reactive Oxygen Species (ROS) Generation Redox->ROS1 OxidativeStress1 Oxidative Stress ROS1->OxidativeStress1 Damage1 Cellular Damage (DNA, Lipids, Proteins) OxidativeStress1->Damage1 Cytotoxicity1 Cytotoxicity & Cell Death Damage1->Cytotoxicity1 PCBs Chlorinated Biphenyls Metabolism2 Metabolism PCBs->Metabolism2 Mitochondria Mitochondrial Dysfunction PCBs->Mitochondria DNA_Damage DNA Damage PCBs->DNA_Damage AhR Aryl Hydrocarbon Receptor (AhR) Binding (Coplanar PCBs) PCBs->AhR OH_PCBs Hydroxylated Metabolites Metabolism2->OH_PCBs ROS2 Reactive Oxygen Species (ROS) Generation OH_PCBs->ROS2 OxidativeStress2 Oxidative Stress ROS2->OxidativeStress2 Cytotoxicity2 Cytotoxicity & Cell Death OxidativeStress2->Cytotoxicity2 Mitochondria->Cytotoxicity2 DNA_Damage->Cytotoxicity2 Gene_Expression Altered Gene Expression AhR->Gene_Expression Gene_Expression->Cytotoxicity2

Caption: Divergent primary pathways of cytotoxicity.

Experimental Protocols for Comparative Cytotoxicity Assessment

To empirically compare the cytotoxicity of 2-(4-Chloro-2-methylphenyl)phenol and various PCB congeners, a multi-assay approach is recommended. This allows for a comprehensive understanding of the different facets of cell death and viability.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Chloro-2-methylphenyl)phenol and the selected PCB congeners for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[18][19]

Principle: LDH is a stable cytosolic enzyme that is released into the surrounding medium upon cell lysis or membrane damage.[19] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[20][21] The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[20]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction: Add the stop solution provided in the assay kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20][21]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Apoptosis and Necrosis Differentiation: Annexin V/Propidium Iodide Staining with Flow Cytometry

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22]

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells in appropriate culture dishes or plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark for 15 minutes.[23][24]

  • PI Addition: Add PI staining solution to the cell suspension just before analysis.[23][24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[22] The different cell populations can be distinguished based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

The following diagram outlines the general workflow for these comparative cytotoxicity assays.

G cluster_0 MTT Assay cluster_1 LDH Assay cluster_2 Annexin V/PI Assay Start Cell Culture & Seeding Treatment Treatment with 2-(4-Chloro-2-methylphenyl)phenol & PCB Congeners Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add LDH_Supernatant Collect Supernatant Incubation->LDH_Supernatant AVPI_Harvest Harvest Cells Incubation->AVPI_Harvest MTT_Incubate Incubate (2-4 hrs) MTT_Add->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read Measure Absorbance (570 nm) MTT_Solubilize->MTT_Read MTT_Result Cell Viability (%) MTT_Read->MTT_Result LDH_Reaction Add LDH Reaction Mix LDH_Supernatant->LDH_Reaction LDH_Incubate Incubate (~30 mins) LDH_Reaction->LDH_Incubate LDH_Read Measure Absorbance (490 nm) LDH_Incubate->LDH_Read LDH_Result Cytotoxicity (%) LDH_Read->LDH_Result AVPI_Wash Wash Cells AVPI_Harvest->AVPI_Wash AVPI_Stain Stain with Annexin V & PI AVPI_Wash->AVPI_Stain AVPI_Analyze Flow Cytometry Analysis AVPI_Stain->AVPI_Analyze AVPI_Result Apoptosis/Necrosis (%) AVPI_Analyze->AVPI_Result

Sources

Safety Operating Guide

2-(4-Chloro-2-methylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the operational handling and disposal of 2-(4-Chloro-2-methylphenyl)phenol —a halogenated biphenyl derivative utilized in advanced organic synthesis, agricultural research, and drug development.

Because this compound features both a chlorinated aromatic ring and a phenolic hydroxyl group , it presents distinct ecological and toxicological hazards. Improper disposal not only violates environmental regulations but also risks the formation of highly toxic byproducts during waste treatment.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the molecular behavior of the substance:

  • The Halogenated Moiety (Chlorine): Chlorinated aromatics must never be routed into standard non-halogenated waste streams. Non-halogenated waste is often disposed of via fuel blending and burned at lower temperatures. Combusting 2-(4-Chloro-2-methylphenyl)phenol at sub-optimal temperatures (<1,000°C) drives the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) —some of the most potent environmental toxins known [1].

  • The Phenolic Moiety: Phenols are lipophilic and can penetrate the stratum corneum of the skin, causing systemic toxicity and severe localized irritation. Furthermore, phenolic compounds are highly toxic to aquatic life, strictly prohibiting any sink or drain disposal[2].

Mandatory Engineering Controls & PPE

Before initiating any workflow involving the transfer, dilution, or disposal of this compound, the following controls must be verified:

  • Ventilation: All handling of the neat solid or concentrated solutions must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Glove Selection (Causality): Standard latex gloves offer zero resistance to phenolic compounds. You must use Neoprene or heavy-duty Nitrile (≥8 mil thickness) gloves. For bulk handling, double-gloving is a mandatory self-validating step: if the outer glove is contaminated, the inner glove provides the critical barrier time needed to safely doff the PPE.

  • Eye Protection: Splash-proof chemical goggles (not standard safety glasses) are required due to the severe ocular toxicity of phenols.

Waste Segregation & Disposal Workflows

The following step-by-step methodologies must be strictly adhered to for the lifecycle management of 2-(4-Chloro-2-methylphenyl)phenol waste.

Protocol A: Liquid Waste Disposal (Organic Solvents)

This workflow applies to reaction mother liquors, chromatography fractions, and solvent washes containing the compound.

  • Segregation: Verify that the receiving waste carboy is explicitly labeled "Halogenated Organic Waste."

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). Phenols can react violently with oxidizers.

  • Transfer: Using a secondary containment tray, transfer the liquid waste into the carboy using a wide-mouth funnel.

  • Headspace Management: Never fill the waste container beyond 80% capacity . This allows for vapor expansion and prevents catastrophic over-pressurization if ambient temperatures rise.

  • Logging: Immediately update the hazardous waste manifest attached to the container. List the specific chemical name; do not use abbreviations.

Protocol B: Solid Waste Disposal

This workflow applies to contaminated consumables: Kimwipes, weigh boats, spatulas, and silica gel from column chromatography.

  • Collection: Place all contaminated solids into a heavy-duty, transparent polyethylene bag inside a rigid, leak-proof container.

  • Desiccation: If the solid waste (e.g., silica gel) contains residual volatile solvents (like dichloromethane used to elute the compound), allow it to evaporate in the fume hood before sealing the bag to prevent pressure buildup.

  • Labeling: Seal the bag and label it as "Hazardous Solid Waste - Contains Chlorinated Phenols."

  • Routing: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration [3].

Protocol C: Emergency Spill Cleanup

A self-validating protocol for accidental release.

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill is outside a fume hood, evacuate the immediate area to prevent inhalation of aerosolized dust.

  • Neutralization/Absorption:

    • For Solid Spills: Do not sweep (which aerosolizes the powder). Lightly mist the powder with water or a compatible solvent to suppress dust, then wipe up using absorbent pads.

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust , as the high surface area of organic matter can react with concentrated phenolic solutions.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) bucket.

  • Decontamination: Wash the spill surface with a 5% sodium hydroxide (NaOH) solution. The base converts residual 2-(4-Chloro-2-methylphenyl)phenol into its water-soluble phenolate salt, which can then be wiped up and added to the aqueous waste stream.

Waste Stream Data & Compatibility

Summarizing waste parameters ensures rapid decision-making during laboratory operations.

Waste CategoryPrimary Contaminant StateApproved Container MaterialMax Fill LevelRequired EHS RoutingIncompatible Materials
Halogenated Liquid Dissolved in DCM, Chloroform, etc.HDPE or PTFE-lined Glass80%High-Temp IncinerationStrong bases, Oxidizers, Alkali metals
Non-Halogenated DO NOT USE FOR THIS COMPOUNDN/AN/AN/AHalogenated compounds
Solid Hazardous Powder, Silica gel, KimwipesPolyethylene bags in rigid bin75%Solid Hazardous WasteReactive metals, Pyrophorics
Aqueous Waste Trace amounts in water/buffersHDPE Carboy80%Aqueous Waste TreatmentConcentrated acids

Disposal Decision Workflow

The following diagram illustrates the logical routing of 2-(4-Chloro-2-methylphenyl)phenol waste to ensure regulatory compliance and prevent dioxin formation.

G Start 2-(4-Chloro-2-methylphenyl)phenol Waste Generated Decision1 Waste State? Start->Decision1 Liquid Liquid Solutions (e.g., in DCM/MeOH) Decision1->Liquid Organic Solvents Solid Solid Waste (Powder/Consumables) Decision1->Solid Solids/PPE Aqueous Aqueous Wash (<1% Organics) Decision1->Aqueous Water/Buffer HaloWaste Halogenated Organic Waste Container Liquid->HaloWaste SolidWaste Hazardous Solid Waste Container Solid->SolidWaste AqWaste Aqueous Waste (Check pH 6-8) Aqueous->AqWaste Incineration High-Temp Incineration (>1000°C, Scrubber Equipped) HaloWaste->Incineration Prevents Dioxins SolidWaste->Incineration WaterTreatment Specialized Aqueous Chemical Treatment AqWaste->WaterTreatment

Workflow for the segregation and disposal of 2-(4-Chloro-2-methylphenyl)phenol waste.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Accessed March 2026. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Accessed March 2026. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Accessed March 2026. URL:[Link]

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